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  • Product: Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH
  • CAS: 139573-78-7

Core Science & Biosynthesis

Foundational

The Role of Fmoc-Pam2Cys-OH in Synthetic Vaccine Adjuvant Development: A Technical Guide for Self-Adjuvanting Systems

The Paradigm Shift to Self-Adjuvanting Vaccines Historically, subunit vaccines have relied on co-administered external adjuvants, such as aluminum salts (Alum), to stimulate an immune response. While effective, this phys...

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Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift to Self-Adjuvanting Vaccines

Historically, subunit vaccines have relied on co-administered external adjuvants, such as aluminum salts (Alum), to stimulate an immune response. While effective, this physical mixture approach often suffers from formulation instability, batch-to-batch variability, and the risk of off-target reactogenicity.

The modern paradigm of rational vaccine design focuses on self-adjuvanting synthetic vaccines . By covalently linking a highly defined molecular "danger signal"—a Pathogen-Associated Molecular Pattern (PAMP)—directly to a peptide antigen, researchers can ensure simultaneous delivery of both the antigen and the activation signal to the exact same Antigen-Presenting Cell (APC).

At the forefront of this chemical immunology revolution is Fmoc-Pam2Cys-OH (Fmoc-S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine). This synthetic lipoamino acid building block allows drug development professionals to seamlessly integrate a potent Toll-like receptor (TLR) agonist directly into peptide sequences during standard Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Immunology: Why Pam2Cys?

Pam2Cys is a synthetic analog of the diacylated lipid moiety found in the macrophage-activating lipopeptide 2 (MALP-2) derived from Mycoplasma fermentans1.

Unlike triacylated lipopeptides (e.g., Pam3Cys) which signal through the TLR1/TLR2 heterodimer, Pam2Cys strictly engages the TLR2/TLR6 heterodimer 2. This specific receptor engagement is highly advantageous for vaccine development because it promotes the initiation of both robust humoral (antibody) and cell-mediated (Th1/Th2) immune responses without the excessive pyrogenicity sometimes associated with other TLR agonists 1.

Upon binding to TLR2/6 on dendritic cells (DCs), Pam2Cys triggers a MyD88-dependent signaling cascade. This leads to the nuclear translocation of NF-κB, which drives the profound upregulation of co-stimulatory surface molecules (CD86, MHC-II) and the secretion of pro-inflammatory cytokines (IL-6, IL-12) necessary for naive T-cell priming.

TLR2_Pathway Pam2Cys Pam2Cys Lipopeptide TLR2_6 TLR2 / TLR6 Heterodimer Pam2Cys->TLR2_6 Ligand Binding MyD88 MyD88 Adaptor Protein TLR2_6->MyD88 Receptor Dimerization & Recruitment IRAK IRAK Complex MyD88->IRAK Kinase Activation TRAF6 TRAF6 IRAK->TRAF6 Signal Transduction NFkB NF-κB Activation TRAF6->NFkB Pathway Cascade DC_Maturation Dendritic Cell Maturation (CD86, MHC-II, IL-6, IL-12) NFkB->DC_Maturation Nuclear Translocation & Transcription

TLR2/6 signaling cascade activated by Pam2Cys, driving dendritic cell maturation.

Furthermore, structural modeling and structure-activity relationship (SAR) studies have demonstrated that the R-stereochemistry at the thio-glycerol lipopeptide core is strictly preferred for maximal TLR2/6 activity and subsequent Th1 immune deviation 3. Any substitution of the sulfur atom with an amide bond or removal of the alpha-amino group significantly decreases biological activity 4.

Quantitative Immunological Profiling

The conjugation of Pam2Cys transforms an otherwise immunologically "silent" peptide into a potent self-adjuvanting entity. The table below summarizes the typical quantitative shift in murine Bone Marrow-Derived Dendritic Cell (BMDC) maturation markers when comparing a naked antigen peptide to a Pam2Cys-conjugated lipopeptide 2.

Immunological ParameterUnadjuvanted PeptidePam2Cys-Conjugated PeptideFold IncreaseBiological Significance in Vaccine Efficacy
CD86 Expression (MFI) ~150>1,2008.0x Provides the essential "Signal 2" co-stimulation required for naive T-cell activation and survival.
MHC-II Expression (MFI) ~400>2,5006.2x Enhances the presentation of the conjugated peptide antigen ("Signal 1") to CD4+ Helper T-cells.
IL-6 Secretion (ng/mL) < 0.1~4.5>45x Acts as a pro-inflammatory cytokine driving Th17/Th2 differentiation and B-cell maturation.
IL-12p40 Secretion (ng/mL) < 0.5~12.0>24x Serves as the primary driver of Th1 polarization, critical for clearing intracellular pathogens and tumors.

Chemical Synthesis: Integrating Fmoc-Pam2Cys-OH via SPPS

The true power of Fmoc-Pam2Cys-OH lies in its chemical compatibility. It allows the lipid moiety to be coupled directly to the N-terminus (or a deprotected lysine side-chain) of a resin-bound peptide using standard Fmoc-based SPPS chemistry 5.

To ensure high yields and prevent the destruction of the delicate diacylglycerol ester bonds, the synthesis must be treated as a self-validating system with strict causality behind every reagent choice.

SPPS_Workflow Resin Solid Support (Wang/Rink) Elongation Fmoc-SPPS Antigen Assembly Resin->Elongation Step 1 Deprotect Fmoc Deprotection (20% Piperidine) Elongation->Deprotect Step 2 Couple Couple Fmoc-Pam2Cys-OH (PyBOP/HOBt/DIPEA) Deprotect->Couple Step 3 Cleave TFA Cleavage & Deprotection Couple->Cleave Step 4 Purify RP-HPLC Purification Cleave->Purify Step 5

Self-validating SPPS workflow for the synthesis of Pam2Cys-conjugated lipopeptides.

Step-by-Step Self-Validating Protocol
  • Resin Preparation & Antigen Elongation

    • Procedure: Synthesize the target peptide antigen on a solid support (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc/tBu chemistry.

    • Causality & Validation: Perform a Kaiser test after each amino acid coupling. A negative (yellow) result validates complete primary amine acylation, ensuring no deletion sequences are formed before the expensive lipid building block is attached.

  • N-Terminal Fmoc Deprotection

    • Procedure: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the final Fmoc group. Wash extensively with DMF and DCM.

  • Coupling of Fmoc-Pam2Cys-OH

    • Procedure: Pre-activate Fmoc-Pam2Cys-OH (2.0 equivalents) using PyBOP (2.0 eq.) and HOBt (2.0 eq.) in a 5:1 solvent mixture of DMF:DCM. Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq.) and add the mixture to the resin. React for 4 to 16 hours at room temperature 5.

    • Causality: The extreme steric hindrance of the two palmitoyl chains requires highly efficient phosphonium-based coupling reagents (PyBOP) rather than standard carbodiimides (DIC). HOBt is strictly required to suppress the racemization of the cysteine alpha-carbon. The addition of DCM to the DMF solvent system is critical to maintain the solubility of the highly hydrophobic lipid tails and ensure the resin remains adequately swollen.

    • Validation: Perform a micro-cleavage of a few resin beads and analyze via MALDI-TOF MS to confirm the mass shift corresponding to the Pam2Cys addition (+894 Da minus protecting groups).

  • Final Deprotection and Cleavage

    • Procedure: Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours.

    • Causality: The high concentration of TFA removes all side-chain protecting groups and cleaves the lipopeptide from the resin. The scavengers (TIS and H₂O) are mandatory to trap reactive carbocations and prevent the irreversible re-alkylation of sensitive amino acids (like Trp, Tyr, or the Pam2Cys sulfur atom).

  • Precipitation and RP-HPLC Purification

    • Procedure: Concentrate the cleavage mixture under nitrogen, precipitate the lipopeptide in ice-cold diethyl ether, centrifuge, and purify via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C4 or C8 column.

    • Causality: Standard C18 columns often result in irreversible binding of the highly hydrophobic Pam2Cys moiety. A C4 column provides the optimal stationary phase for eluting lipopeptides using a water/acetonitrile gradient containing 0.1% TFA.

Future Directions: Mucosal and Broad-Spectrum Applications

The application of Fmoc-Pam2Cys-OH is rapidly expanding beyond traditional injectable vaccines. Recent breakthroughs have demonstrated its profound efficacy in mucosal vaccines . For instance, intranasal co-administration or conjugation of Pam2Cys with the SARS-CoV-2 Spike protein significantly enhances the generation of anti-spike IgA in the respiratory tract and induces potent, broad-spectrum neutralizing antibody responses 6. Because Pam2Cys facilitates the passage of vaccines through physiological barriers in mucosal tissues while simultaneously activating local dendritic cells, it represents a premier adjuvant strategy for next-generation respiratory and tumor immunotherapies.

References

  • A totally synthetic vaccine of generic structure that targets Toll-like receptor 2 on dendritic cells and promotes antibody or cytotoxic T cell responses Source: pnas.org URL:[Link]

  • Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants Source: nih.gov URL:[Link]

  • Structural requirement for the agonist activity of the TLR2 ligand Pam2Cys Source: nih.gov URL:[Link]

  • The Peptide Sequence of Diacyl Lipopeptides Determines Dendritic Cell TLR2-Mediated NK Activation Source: nih.gov URL:[Link]

  • Design, synthesis, and evaluation of antigenic peptide conjugates containing Toll-like receptor agonists Source: universiteitleiden.nl URL:[Link]

  • Vaccination with Pam2Cys Spike induces potent spike-specific neutralizing antibody responses Source: researchgate.net URL:[Link]

Sources

Exploratory

Physical Properties, Solubility Dynamics, and Synthetic Integration of Fmoc-Cys(Pam2)-OH in Lipopeptide Engineering

Executive Summary Fmoc-Cys(Pam2)-OH, systematically known as Fmoc-S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine, is a highly specialized lipophilic amino acid derivative. In modern drug development, it serves as the foundat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-Cys(Pam2)-OH, systematically known as Fmoc-S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine, is a highly specialized lipophilic amino acid derivative. In modern drug development, it serves as the foundational building block for synthesizing diacyl lipopeptides via Solid-Phase Peptide Synthesis (SPPS)[1]. These synthetic lipopeptides mimic the N-terminal architecture of bacterial lipoproteins, acting as potent agonists for Toll-like receptors (TLR2/TLR6) and serving as highly effective self-adjuvanting components in modern vaccine design[2].

This technical whitepaper outlines the physicochemical properties of Fmoc-Cys(Pam2)-OH, explains the causality behind its complex solubility profile, and provides a self-validating, step-by-step SPPS protocol engineered to overcome its inherent steric and hydrophobic challenges.

Physicochemical Profile and Quantitative Data

The molecular architecture of Fmoc-Cys(Pam2)-OH is defined by a cysteine core modified with a di-palmitoylated propyl group on the sulfur atom, while the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) moiety[3]. This dual-lipid tail imparts extreme hydrophobicity, which dictates its behavior in both solution and solid-phase environments[4].

Table 1: Key Physicochemical Specifications

PropertySpecification
Chemical Name Fmoc-S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine
Molecular Formula C53H83NO8S[3]
Molecular Weight 894.3 g/mol [3]
CAS Numbers 139573-77-6 (R-isomer), 139573-78-7 (S-isomer), 210532-98-2 (RS-mixture)[5]
Appearance White to off-white powder[1]
Topological Polar Surface Area 154 Ų[3]

Solubility Profile & Solvent Dynamics

The solubility of Fmoc-Cys(Pam2)-OH is governed by the competing physicochemical properties of its functional groups. The two C16 palmitoyl chains drive profound lipophilicity, while the Fmoc group and the free carboxylic acid provide limited polarity.

  • Aqueous Environments: Completely insoluble in water and standard biological buffers.

  • Alcohols: Exhibits poor solubility in lower aliphatic alcohols, though slightly soluble in ethanol.

  • Organic Solvents (SPPS Compatible): Soluble in Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM)[5].

Expert Insight on Solvent Causality: In SPPS, relying solely on pure DMF often leads to incomplete dissolution or aggregation of the growing lipophilic peptide chain. Conversely, pure DCM lacks the dielectric constant required to dissolve highly polar coupling reagents (e.g., HATU) and fails to adequately swell PEG-based resins[6]. Therefore, a binary solvent system—typically a 1:1 to 5:1 mixture of DMF and DCM—is empirically mandated. DCM solvates the hydrophobic palmitoyl chains to prevent micelle formation, while DMF ensures the solubility of coupling additives and maintains optimal resin swelling[7][8].

Mechanistic Workflow: Solid-Phase Peptide Synthesis (SPPS)

Incorporating Fmoc-Cys(Pam2)-OH into a peptide sequence requires an optimized protocol due to the severe steric hindrance of the bulky diacyl group[6]. The following self-validating methodology ensures high-fidelity coupling.

Step-by-Step Coupling Protocol
  • Resin Preparation: Ensure the peptide-resin (e.g., Wang or Rink Amide resin) is fully swollen in a DMF/DCM (1:1 v/v) mixture for 30 minutes to maximize pore accessibility[8].

  • Reagent Activation: In a separate vial, dissolve 1.5 to 2.0 equivalents of Fmoc-Cys(Pam2)-OH in a 1:1 mixture of DMF:DCM[8]. Add equimolar amounts of a strong coupling reagent (e.g., HATU or PyBOP) and an additive (e.g., HOBt or HOAt) to suppress epimerization[7].

  • Base Addition: Add 4.0 to 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) to initiate the activation of the carboxylic acid[8].

  • Primary Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 1 to 2 hours.

  • Secondary Coupling (Causality Step): Due to the massive steric bulk of the Pam2 group, a double coupling strategy (repeating steps 2-4 with fresh reagents) is strictly required to drive the reaction to completion and prevent deletion sequences[7][8].

  • In-Process Validation (Kaiser Test): Extract a micro-aliquot of the resin and perform a Kaiser test. A yellow bead validates complete acylation (a self-validating checkpoint). A blue bead indicates unreacted primary amines, triggering an immediate third coupling cycle.

  • Stringent Washing: Wash the resin extensively with alternating cycles of DMF and DCM. This alternating polarity is required to flush out unreacted lipophilic building blocks[8].

  • Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group, yielding the free amine for subsequent elongation or cleavage[8].

  • Cleavage and Precipitation: Cleave the lipopeptide using a standard Trifluoroacetic acid (TFA) cocktail (e.g., TFA/TIPS/Water). Critical Step: Precipitate the highly hydrophobic product in ice-cold diethyl ether. The lipopeptide will rapidly crash out of solution, separating it from the cleavage scavengers[8].

SPPS_Workflow Resin 1. Peptide-Resin (Swollen in DMF/DCM) Activation 2. Activation (Fmoc-Pam2Cys-OH + HATU/DIPEA) Resin->Activation Coupling 3. Double Coupling (Overcome Steric Hindrance) Activation->Coupling Validation 4. Kaiser Test Validation (Ensure Complete Acylation) Coupling->Validation Washing 5. Stringent Washing (Alternating DMF/DCM) Validation->Washing Deprotection 6. Fmoc Deprotection (20% Piperidine) Washing->Deprotection Cleavage 7. TFA Cleavage & Cold Ether Precipitation Deprotection->Cleavage

Fig 1. Step-by-step self-validating SPPS workflow for Fmoc-Cys(Pam2)-OH integration.

Biological Context: TLR2/TLR6 Signaling Pathway

Following synthesis, cleavage, and purification, Pam2Cys-containing lipopeptides are utilized as powerful immunomodulators[2].

Mechanistic Action: The two C16 palmitoyl chains physically intercalate into the hydrophobic binding pockets of the TLR2 and TLR6 heterodimer located on the plasma membrane of dendritic cells and macrophages[2]. This ligand-induced dimerization recruits the MyD88 adapter protein to the intracellular Toll/IL-1 receptor (TIR) domains. MyD88 subsequently initiates a downstream phosphorylation cascade involving IRAK and TRAF6, which culminates in the nuclear translocation of the transcription factor NF-κB. This results in the robust expression and release of pro-inflammatory cytokines (such as IL-6, IL-12, and TNF-α), bridging innate and adaptive immunity[2].

TLR_Pathway Ligand Pam2Cys Lipopeptide Receptor TLR2 / TLR6 Heterodimer Ligand->Receptor Intercalates & Binds Adapter MyD88 Adapter Protein Receptor->Adapter Recruits Kinase IRAK / TRAF6 Complex Adapter->Kinase Activates Transcription NF-κB Translocation Kinase->Transcription Phosphorylation Cascade Output Pro-inflammatory Cytokines (IL-6, TNF-α, IL-12) Transcription->Output Gene Expression

Fig 2. TLR2/TLR6 signaling pathway activated by synthetic Pam2Cys lipopeptides.

Sources

Exploratory

An In-Depth Technical Guide to the Discovery and Biological Significance of MALP-2 Analogues

For Researchers, Scientists, and Drug Development Professionals Abstract Macrophage-activating lipopeptide-2 (MALP-2), a diacylated lipopeptide originating from Mycoplasma fermentans, has emerged as a potent immunostimul...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrophage-activating lipopeptide-2 (MALP-2), a diacylated lipopeptide originating from Mycoplasma fermentans, has emerged as a potent immunostimulatory agent with significant therapeutic potential.[1][2] Its ability to activate the innate immune system through the Toll-like receptor 2 (TLR2) and TLR6 heterodimer has spurred extensive research into its mechanism of action and the development of synthetic analogues with tailored biological activities. This guide provides a comprehensive technical overview of the discovery of MALP-2, the rationale and design of its analogues, their diverse biological significance, and the experimental methodologies used for their characterization. We delve into the structure-activity relationships that govern their immunomodulatory functions and explore their applications as vaccine adjuvants, in cancer immunotherapy, and for promoting tissue regeneration.

The Genesis of a Potent Immunomodulator: The Discovery of MALP-2

The story of MALP-2 begins with the observation that mycoplasmas, despite lacking a cell wall, can provoke potent immune responses.[2][3] This led to the isolation of a "mycoplasma-derived high-molecular-weight material" (MDHM) from Mycoplasma fermentans that exhibited strong macrophage-activating properties.[2][3] Subsequent research led to the purification and structural elucidation of the active component, a 2-kDa lipopeptide named Macrophage-Activating Lipopeptide-2 (MALP-2).[2][4]

The structure of MALP-2 was determined to be S-(2,3-bis(palmitoyloxy)-(2R)-propyl)-cysteinyl-GNNDESNISFKEK.[2][5] This unique structure consists of a diacylated lipid anchor attached to a short peptide chain. The lipid portion, specifically the S-glyceryl cysteine with two ester-linked fatty acids, is crucial for its biological activity.[6][7] The synthesis of a dipalmitoyl MALP-2 and its comparison with the natural form revealed identical dose-dependency for macrophage activation, confirming the elucidated structure and paving the way for the development of synthetic analogues.[4]

The Rationale and Design of MALP-2 Analogues: A Journey of Structural Refinement

The development of MALP-2 analogues has been driven by the desire to create molecules with enhanced or modified biological activities, improved physicochemical properties, and a better understanding of the structure-activity relationships (SAR). These efforts can be broadly categorized based on the structural modifications.

Modifications of the Lipid Moiety

The diacylglyceryl-cysteine core is the primary determinant of TLR2/TLR6 activation. Key findings from SAR studies include:

  • Acyl Chain Length: The length of the fatty acid chains significantly influences activity. Palmitic acid (C16:0) chains, as found in the natural MALP-2, are considered optimal for potent TLR2 activation.[6] Shorter chains tend to result in reduced or no activity.[6]

  • Number of Acyl Chains: The presence of two ester-linked fatty acids is a hallmark of MALP-2 and other TLR2/TLR6 agonists. This distinguishes them from triacylated lipopeptides, which primarily signal through TLR2/TLR1.[8]

  • Stereochemistry: The stereochemistry of the glycerol-cysteine linkage is critical. The natural (R)-stereoisomer of the lipid portion (R-MALP) is significantly more potent in activating macrophages than the synthetic (S)-stereoisomer (S-MALP).[4][8]

  • Simplification of the Lipid Anchor: Research has explored simplifying the lipid structure to improve water solubility and ease of synthesis. This has led to the development of monoacyl lipopeptides and analogues where the thioglycerol motif is replaced with a simpler thioethanol bridge, some of which retain potent TLR2-agonistic activities in human cells.[1][7]

Modifications of the Peptide Moiety

While the lipid anchor is essential for receptor recognition, the peptide portion can modulate the magnitude and quality of the immune response.

  • Peptide Sequence and Length: The amino acid sequence and length of the peptide chain can influence the overall activity. For instance, the synthetic lipopeptide FSL-1 (Fibroblast-stimulating lipopeptide-1), which shares the Pam2Cys lipid anchor with MALP-2 but has a different peptide sequence (GDPKHPKSF), exhibits a higher TLR2 activity than MALP-2.[3] This suggests that the peptide portion contributes to the interaction with the TLR2/TLR6 complex.[9]

  • Introduction of Charged Residues: The addition of charged amino acids, such as in Pam2CSK4 (S-[2,3-bis(palmitoyloxy)propyl]cysteinyl-seryl-(lysyl)3-lysine), can enhance water solubility and has been shown to be a potent TLR2/TLR6 agonist.[10]

Fluorescently Labeled Analogues

To study the cellular uptake, localization, and interaction of MALP-2 with its receptors, fluorescently labeled analogues have been synthesized. For example, MALP-2-DI-Cy5 is a selectively labeled analogue with the cyanine dye Cy5, which facilitates its visualization in biological systems.

Biological Significance: Orchestrating the Immune Response

MALP-2 and its analogues exert a wide range of biological effects, primarily through the activation of the TLR2/TLR6 signaling pathway. This leads to the recruitment of adaptor proteins like MyD88 and the subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways, culminating in the production of various pro-inflammatory cytokines and chemokines.[11][12]

Activation of Innate Immune Cells
  • Macrophages and Monocytes: These are primary targets of MALP-2. Upon stimulation, they release a plethora of inflammatory mediators, including TNF-α, IL-1β, IL-6, and various chemokines like MCP-1 and MIP-1α.[4][12][13]

  • Dendritic Cells (DCs): MALP-2 promotes the maturation of DCs, enhancing their antigen-presenting capacity by upregulating the expression of MHC class II and co-stimulatory molecules (CD80, CD86).[11][14] This is a crucial step in bridging innate and adaptive immunity.

  • Neutrophils: MALP-2 directly activates neutrophils, enhancing their antimicrobial functions such as phagocytosis and oxidative burst.[4]

  • Natural Killer (NK) Cells: While MALP-2 does not directly activate NK cells, it can indirectly enhance their cytotoxic activity by stimulating monocytes to produce NK cell-activating cytokines like IL-12 and IP-10.[15]

Modulation of Adaptive Immunity

By activating antigen-presenting cells, MALP-2 and its analogues significantly influence the adaptive immune response.

  • Vaccine Adjuvants: MALP-2 is a potent mucosal and systemic adjuvant, capable of enhancing both humoral (antibody) and cellular (T-cell) immune responses to co-administered antigens.[16][17] It can induce a mixed Th1/Th2 response, making it a versatile adjuvant for various vaccine formulations.[4][16]

  • B-cell Activation: MALP-2 can directly stimulate B-cells in a T-cell-independent manner via TLR2, promoting their activation and maturation.[18]

Therapeutic Potential: From Bench to Bedside

The potent immunomodulatory properties of MALP-2 analogues have positioned them as promising candidates for various therapeutic applications.

Cancer Immunotherapy

MALP-2 has shown anti-tumor activity in preclinical models of pancreatic cancer by inducing tumor-suppressive effects and promoting the infiltration of cytotoxic T lymphocytes and NK cells.[15][19] The combination of MALP-2 with other immunomodulators or chemotherapy is being explored to enhance anti-tumor immunity.[4]

Wound Healing

MALP-2 has been shown to accelerate wound healing, particularly in diabetic models, by stimulating the release of growth factors and chemokines that recruit immune cells to the wound site.[20][21] A phase I clinical trial has demonstrated the tolerability of intracutaneous MALP-2 injections in humans, paving the way for further clinical investigation in chronic wound management.[20]

Bone Resorption

MALP-2 can stimulate osteoclast-mediated bone resorption in vitro by inducing the release of IL-6 and prostaglandins.[22] However, it can also inhibit the formation of new osteoclasts, suggesting a complex role in bone metabolism that requires further investigation.[22]

Data Summary of Key MALP-2 Analogues

AnalogueStructure/ModificationKey Biological ActivitiesReference(s)
MALP-2 S-(2,3-bis(palmitoyloxy)-(2R)-propyl)-cysteinyl-GNNDESNISFKEKPotent TLR2/TLR6 agonist, activates macrophages, DCs, and neutrophils, strong vaccine adjuvant.[2][5]
FSL-1 Pam2Cys-GDPKHPKSFHigher TLR2 agonistic activity than MALP-2.[3]
Pam2CSK4 Pam2Cys-Ser-(Lys)4Potent TLR2/TLR6 agonist with enhanced water solubility, strong inducer of various cytokines and chemokines.[10]
R-MALP-2 Natural (R)-stereoisomer of the lipid moietySignificantly more potent than the (S)-stereoisomer in macrophage activation.[4][8]
S-MALP-2 Synthetic (S)-stereoisomer of the lipid moietyMuch lower biological activity compared to the (R)-stereoisomer.[4][8]
Monoacyl Analogues Simplified lipid anchor with a single acyl chainRetain TLR2 agonistic activity in human cells, with improved water solubility.[1][7]

Experimental Protocols

In Vitro Assessment of TLR2/TLR6 Activation

This protocol describes a reporter gene assay to quantify the activation of TLR2/TLR6 by MALP-2 analogues.

Diagram of TLR Activation Reporter Assay Workflow

TLR_Activation_Assay cluster_workflow TLR Activation Reporter Assay Workflow start Seed HEK293 cells expressing TLR2, TLR6, and NF-κB reporter gene stimulate Stimulate cells with MALP-2 analogue or control start->stimulate incubate Incubate for 18-24 hours stimulate->incubate measure Measure reporter gene activity (e.g., SEAP or luciferase) incubate->measure analyze Analyze data and determine EC50 values measure->analyze

Caption: Workflow for determining TLR2/6 activation by MALP-2 analogues.

Methodology:

  • Cell Culture: Culture HEK293 cells stably transfected with human TLR2, TLR6, and an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Stimulation: Prepare serial dilutions of the MALP-2 analogue and positive controls (e.g., known TLR2/6 agonists) in cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Reporter Assay: Measure the reporter gene activity according to the manufacturer's instructions. For SEAP, this typically involves collecting the supernatant and adding a chemiluminescent substrate. For luciferase, cell lysis is required before adding the substrate.

  • Data Analysis: Quantify the luminescence or absorbance and plot the dose-response curves to determine the EC50 value for each analogue.

In Vitro Cytokine Induction Assay

This protocol outlines the measurement of cytokine production from immune cells stimulated with MALP-2 analogues.

Diagram of Cytokine Induction Assay Workflow

Cytokine_Induction_Assay cluster_workflow Cytokine Induction Assay Workflow start Isolate primary immune cells (e.g., PBMCs or monocytes) stimulate Stimulate cells with MALP-2 analogue start->stimulate incubate Incubate for a defined period (e.g., 24 hours) stimulate->incubate collect Collect cell supernatant incubate->collect quantify Quantify cytokine levels using ELISA or CBA collect->quantify analyze Analyze cytokine profile quantify->analyze

Caption: Workflow for measuring cytokine production induced by MALP-2 analogues.

Methodology:

  • Cell Isolation: Isolate primary human peripheral blood mononuclear cells (PBMCs) or monocytes using density gradient centrifugation.

  • Cell Culture: Culture the isolated cells in appropriate media in 96-well plates.

  • Stimulation: Add various concentrations of the MALP-2 analogue to the cells. Include a negative control (medium only) and a positive control (e.g., LPS).

  • Incubation: Incubate the cells for a specified time (e.g., 24 hours) to allow for cytokine production and secretion.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatants.

  • Cytokine Quantification: Measure the concentrations of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (Cytometric Bead Array - CBA).

  • Data Analysis: Generate dose-response curves for each cytokine and compare the cytokine profiles induced by different analogues.

Signaling Pathway

The biological effects of MALP-2 and its analogues are initiated through the TLR2/TLR6 signaling cascade.

Diagram of MALP-2 Signaling Pathway

MALP2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MALP2 MALP-2 Analogue TLR2_6 TLR2/TLR6 Heterodimer MALP2->TLR2_6 Binds to MyD88 MyD88 TLR2_6->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK MAPK Pathway (p38, JNK, ERK) TRAF6->MAPK IKK IKK Complex TRAF6->IKK Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression Activates transcription factors that contribute to IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Gene_Expression Translocates to nucleus and induces

Caption: Simplified schematic of the TLR2/TLR6 signaling pathway activated by MALP-2 analogues.

Future Perspectives

The field of MALP-2 analogue research continues to evolve, with ongoing efforts to develop next-generation immunomodulators with improved therapeutic indices. Future research will likely focus on:

  • Fine-tuning the immune response: Designing analogues that can selectively induce specific cytokine profiles to tailor the immune response for different diseases (e.g., pro-inflammatory for cancer, anti-inflammatory for autoimmune diseases).

  • Improving drug delivery: Developing novel formulations and delivery systems to enhance the bioavailability and targeting of MALP-2 analogues to specific tissues or cells.

  • Combination therapies: Exploring the synergistic effects of MALP-2 analogues with other therapeutic modalities, such as checkpoint inhibitors in cancer or antibiotics for infectious diseases.

  • Clinical Translation: Advancing the most promising analogues through preclinical and clinical development to realize their full therapeutic potential.

References

  • Structure-Activity Relationships in Toll-like Receptor 2-Agonists Leading to Simplified Monoacyl Lipopeptides. Journal of Medicinal Chemistry. [Link]

  • Novel Synthetic Lipopeptides as Potential Mucosal Adjuvants Enhanced SARS-CoV-2 rRBD-Induced Immune Response. Viruses. [Link]

  • TLR2 agonists and their structure-activity relationships. ResearchGate. [Link]

  • Structure-activity relationships in toll-like receptor 2-agonists leading to simplified monoacyl lipopeptides. Journal of Medicinal Chemistry. [Link]

  • Intracutaneous injection of the macrophage-activating lipopeptide-2 (MALP-2) which accelerates wound healing in mice--a phase I trial in 12 patients. Experimental Dermatology. [Link]

  • Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2. Frontiers in Immunology. [Link]

  • The Mycoplasma-derived lipopeptide MALP-2 is a potent mucosal adjuvant. Vaccine. [Link]

  • Synthetic mycoplasma-derived lipopeptide MALP-2 induces maturation and function of dendritic cells. Immunobiology. [Link]

  • Tumour suppression induced by the macrophage activating lipopeptide MALP-2 in an ultrasound guided pancreatic carcinoma mouse model. Gut. [Link]

  • MALP-2 activates immune cells. Clockwise. ResearchGate. [Link]

  • Activity and structure of novel chemical agonists for TLR2. ResearchGate. [Link]

  • The macrophage-activating lipopeptide-2 accelerates wound healing in diabetic mice. The Journal of Investigative Dermatology. [Link]

  • TLR2 agonists and their structure–activity relationships. Organic & Biomolecular Chemistry. [Link]

  • Macrophage-activating lipopeptide-2. Wikipedia. [Link]

  • In Vivo Effects of a Synthetic 2-Kilodalton Macrophage-Activating Lipopeptide of Mycoplasma fermentans after Pulmonary Application. Infection and Immunity. [Link]

  • Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2. PMC. [Link]

  • The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton's Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions. Frontiers in Immunology. [Link]

  • The Mycoplasma-Derived Macrophage-Activating 2-Kilodalton Lipopeptide Triggers Global Immune Activation on Nasal Mucosa-Associated Lymphoid Tissues. Infection and Immunity. [Link]

  • The TLR-2/TLR-6 agonist macrophage-activating lipopeptide-2 augments human NK cell cytotoxicity when PGE2 production by monocytes is inhibited by a COX-2 blocker. Cancer Immunology, Immunotherapy. [Link]

  • Induction of cytokines and chemokines in human monocytes by Mycoplasma fermentans-derived lipoprotein MALP-2. Infection and Immunity. [Link]

  • The mucosal adjuvant macrophage-activating lipopeptide-2 directly stimulates B lymphocytes via the TLR2 without the need of accessory cells. Journal of Immunology. [Link]

  • Induction of Cytokines and Chemokines in Human Monocytes by Mycoplasma fermentans-Derived Lipoprotein MALP-2. Infection and Immunity. [Link]

  • Effect of MALP-2, a Lipopeptide from Mycoplasma fermentans, on Bone Resorption In Vitro. Infection and Immunity. [Link]

  • The Toll-like receptor ligand MALP-2 stimulates dendritic cell maturation and modulates proteasome composition and activity. European Journal of Immunology. [Link]

  • Macrophage-activating lipoprotein (MALP)-2 impairs the healing of partial tendon injuries in mice. Annals of Anatomy. [Link]

  • An efficient and scalable synthesis of potent TLR2 agonistic PAM2CSK4. RSC Advances. [Link]

  • Self-Assembly of Toll-Like Receptor (TLR2/6) Agonist Lipidated Amino Acid or Peptide Conjugates: Distinct Morphologies and Bioactivities. Biomacromolecules. [Link]

  • In vitro evaluation of TLR agonistic activity and cytotoxicity. ResearchGate. [Link]

  • Effect of MALP-2, a Lipopeptide from Mycoplasma fermentans, on Bone Resorption In Vitro. Infection and Immunity. [Link]

  • Coactivation of TLR4 and TLR2/6 Coordinates an Additive Augmentation on IL-6 Gene Transcription via p38 MAPK Pathway in U937 Mononuclear Cells. PLoS One. [Link]

  • TLR2 agonism reverses chemotherapy-induced neutropenia in Macaca fascicularis. Blood Advances. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]

  • Self-Assembly of Toll-Like Receptor (TLR2/6) Agonist Lipidated Amino Acid or Peptide Conjugates: Distinct Morphologies and Bioactivities. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Conjugation of Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH to Antigenic Peptides for Enhanced Immunogenicity

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the chemical conjugation of the synthetic lipoamino acid, Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH (commonly k...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the chemical conjugation of the synthetic lipoamino acid, Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH (commonly known as Fmoc-Pam2Cys-OH), to antigenic peptides. This process generates self-adjuvanting lipopeptides, a promising class of vaccine candidates. By covalently linking the Pam2Cys moiety, a potent Toll-like receptor 2 (TLR2) agonist, to a peptide antigen, the resulting conjugate can directly stimulate an innate immune response, leading to a more robust and targeted adaptive immunity.[1][2][3] This document provides a foundational understanding of the underlying principles, detailed step-by-step protocols for solid-phase synthesis, purification, and characterization of Pam2Cys-peptide conjugates, and a troubleshooting guide to navigate potential challenges.

Introduction: The Power of Self-Adjuvanting Lipopeptides

The development of effective subunit vaccines often hinges on the inclusion of adjuvants to potentiate the immune response to otherwise weakly immunogenic peptide antigens.[4][5] A key strategy in modern vaccine design is the creation of "self-adjuvanting" vaccines, where the adjuvant is covalently attached to the antigen.[6][7] This ensures co-delivery of both components to the same antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to a more efficient and targeted immune activation.[8]

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH, or Fmoc-Pam2Cys-OH, is a synthetic analogue of the N-terminal cysteine residue of bacterial lipoproteins.[1] The di-palmitoylated glycerol moiety is recognized by the TLR2/TLR6 heterodimer on the surface of APCs, initiating a downstream signaling cascade that leads to the maturation of DCs, upregulation of co-stimulatory molecules, and production of pro-inflammatory cytokines.[2][9] This innate immune activation is crucial for priming a potent and durable adaptive immune response, including both antibody production and cytotoxic T lymphocyte (CTL) responses.[8] The (S)-stereoisomer of the di(palmitoyloxy)-propyl moiety has been shown to be the more biologically active form for TLR2/6 agonism.

This guide provides the necessary protocols to successfully synthesize and characterize these powerful immunomodulatory molecules.

The Synthetic Strategy: Solid-Phase Peptide Synthesis (SPPS)

The most efficient and widely used method for constructing Pam2Cys-peptide conjugates is through Fmoc-based solid-phase peptide synthesis (SPPS).[10][11] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The highly lipophilic nature of Fmoc-Pam2Cys-OH presents unique challenges, primarily related to solubility and steric hindrance during coupling. The following sections provide a detailed workflow to overcome these challenges.

Synthesis_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Prepare Resin Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling 2. Expose N-terminus Repeat Repeat for Peptide Sequence Amino_Acid_Coupling->Repeat 3. Elongate Peptide Repeat->Fmoc_Deprotection Pam2Cys_Coupling Fmoc-Pam2Cys-OH Coupling Repeat->Pam2Cys_Coupling 4. Final Coupling Step Cleavage Cleavage & Deprotection Pam2Cys_Coupling->Cleavage 5. Release from Resin Purification RP-HPLC Purification Cleavage->Purification 6. Isolate Lipopeptide Characterization Characterization (MS, etc.) Purification->Characterization 7. Verify Identity & Purity

Figure 1: General workflow for the solid-phase synthesis of a Pam2Cys-peptide conjugate.

Detailed Protocols

Materials and Reagents
Reagent/MaterialRecommended Grade/SupplierPurpose
Rink Amide MBHA or Wang ResinHigh-loading (0.5-1.0 mmol/g)Solid support for peptide synthesis
Fmoc-protected amino acidsStandard SPPS gradeBuilding blocks for the peptide chain
Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH High purity (>95%)The lipoamino acid for conjugation
N,N-Dimethylformamide (DMF)Peptide synthesis gradePrimary solvent for SPPS
Dichloromethane (DCM)AnhydrousSolvent for washing and some coupling steps
PiperidineReagent gradeFor Fmoc deprotection
Coupling Reagents (e.g., HBTU, HATU, DIC)Peptide synthesis gradeTo activate carboxylic acids for amide bond formation
Bases (e.g., DIPEA, NMM)Reagent gradeTo neutralize and facilitate coupling reactions
Trifluoroacetic acid (TFA)Reagent gradeFor cleavage of the peptide from the resin
Scavengers (e.g., TIS, H2O, EDT)Reagent gradeTo quench reactive species during cleavage
Acetonitrile (ACN)HPLC gradeMobile phase for purification
Diethyl etherAnhydrousFor precipitation of the crude peptide
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a Pam2Cys-peptide conjugate on a 0.1 mmol scale.

  • Resin Swelling:

    • Place the Rink Amide resin (0.1 mmol) in a reaction vessel.

    • Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.[2]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF (5 mL).

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Amino Acid Coupling (for the peptide chain):

    • In a separate vial, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 eq.) and a coupling reagent such as HBTU (0.5 mmol, 5 eq.) or HATU (0.5 mmol, 5 eq.) in DMF (2 mL).

    • Add DIPEA (1.0 mmol, 10 eq.) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Coupling of Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH:

    • Rationale: The bulky and hydrophobic nature of Fmoc-Pam2Cys-OH can make this coupling step challenging. Therefore, an extended coupling time and a potent coupling reagent are recommended.

    • In a separate vial, dissolve Fmoc-Pam2Cys-OH (0.3 mmol, 3 eq.) and HATU (0.3 mmol, 3 eq.) in a minimal amount of DMF. Gentle warming may be required to fully dissolve the lipoamino acid.

    • Add DIPEA (0.6 mmol, 6 eq.) to the solution.

    • Add the activated Fmoc-Pam2Cys-OH solution to the deprotected N-terminal of the peptide-resin.

    • Allow the coupling reaction to proceed for 4-6 hours, or overnight at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling.

    • Wash the resin extensively with DMF (5 x 10 mL) and DCM (5 x 10 mL).

    • Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

Safety Precaution: This procedure involves the use of strong acids and should be performed in a well-ventilated fume hood.

  • Prepare the Cleavage Cocktail:

    • A standard cleavage cocktail for peptides containing acid-labile side-chain protecting groups is Reagent K or a simpler mixture of TFA, triisopropylsilane (TIS), and water.

    • For a robust and generally applicable cocktail, prepare a mixture of:

      • Trifluoroacetic acid (TFA): 95%

      • Water: 2.5%

      • Triisopropylsilane (TIS): 2.5%

    • Rationale: TIS acts as a scavenger to trap reactive carbocations generated during the cleavage of side-chain protecting groups, preventing side reactions with sensitive amino acids like tryptophan and methionine.

  • Cleavage Reaction:

    • Add the cleavage cocktail (5-10 mL) to the dried peptidyl-resin.

    • Agitate the mixture at room temperature for 2-4 hours. The resin may change color during this process.[8]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved lipopeptide.

    • Add the TFA solution dropwise to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).

    • A white precipitate of the crude lipopeptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Isolation of Crude Lipopeptide:

    • Centrifuge the tube at 3000-5000 x g for 10 minutes to pellet the crude product.

    • Carefully decant the ether.

    • Wash the pellet with cold diethyl ether (2 x 20 mL), centrifuging and decanting each time.

    • After the final wash, dry the crude lipopeptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)

The high hydrophobicity of Pam2Cys-peptide conjugates necessitates a modified RP-HPLC protocol compared to standard peptides.

Purification_Process Crude_Lipopeptide Crude Lipopeptide Dissolution Dissolution in ACN/Water/TFA Crude_Lipopeptide->Dissolution Injection Injection onto C4/C8/C18 Column Dissolution->Injection Gradient_Elution Gradient Elution (Water/ACN with 0.1% TFA) Injection->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Lyophilization Lyophilization Purity_Analysis->Lyophilization Pool Pure Fractions Pure_Lipopeptide Pure Lipopeptide Lyophilization->Pure_Lipopeptide TLR2_Activation cluster_APC Antigen Presenting Cell (APC) TLR2_TLR6 TLR2 TLR6 MyD88 MyD88 TLR2_TLR6:f1->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production (IL-6, TNF-α) NFkB->Cytokines Upregulation Upregulation of Co-stimulatory Molecules (CD80, CD86) NFkB->Upregulation Pam2Cys_Peptide Pam2Cys-Peptide Conjugate Pam2Cys_Peptide->TLR2_TLR6:f0 Binds to

Figure 3: Simplified signaling pathway of TLR2 activation by a Pam2Cys-peptide conjugate. The lipopeptide binds to the TLR2/TLR6 heterodimer, leading to the recruitment of adaptor proteins like MyD88 and subsequent activation of transcription factors such as NF-κB. This results in the production of inflammatory cytokines and the upregulation of co-stimulatory molecules, which are essential for T-cell activation.

Conclusion

The conjugation of Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH to antigenic peptides is a powerful strategy for the development of next-generation subunit vaccines. The detailed protocols and rationale provided in this guide offer a comprehensive resource for researchers to synthesize, purify, and characterize these potent self-adjuvanting lipopeptides. By understanding the chemical principles and potential challenges, scientists can effectively leverage this technology to enhance the immunogenicity of peptide-based vaccine candidates.

References

  • Wiesmüller, K. H., Jung, G., & Hess, G. (1989). A novel synthetic lipopeptide adjuvant for the induction of antibodies against synthetic peptides. Vaccine, 7(1), 29-33. [Link]

  • Moyle, P. M., & Toth, I. (2013). Self-adjuvanting lipopeptide vaccines. Current medicinal chemistry, 20(23), 2992-3006. [Link]

  • Jackson, D. C., Lau, Y. F., Le, T., Su, K., & Brown, L. E. (2004). A totally synthetic vaccine of generic structure that targets Toll-like receptor 2 on dendritic cells and promotes antibody or cytotoxic T cell responses. Proceedings of the National Academy of Sciences, 101(43), 15440-15445. [Link]

  • Zeng, W., Ghosh, S., Lau, Y. F., Brown, L. E., & Jackson, D. C. (2010). Structural requirement for the agonist activity of the TLR2 ligand Pam2Cys. Vaccine, 28(32), 5247-5254. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]

  • Smyth, M. S., & Martin, I. (2000). x-Cystine-containing peptides: solid-phase synthesis and analytical challenges. Journal of peptide research, 55(4), 273-290. [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press. [Link]

  • Fields, G. B. (1997). Solid-phase peptide synthesis. Academic Press. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]

  • Spetzler, J. C., & Hoeg-Jensen, T. (2014). Lipopeptides: solid-phase synthesis and applications. Journal of peptide science, 20(8), 583-607. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]

Sources

Application

Designing dendritic cell-targeting lipopeptides with Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH

Application Note: Designing Dendritic Cell-Targeting Lipopeptides with Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH Introduction & Mechanistic Rationale Dendritic cells (DCs) are the most potent antigen-presenting cells...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Designing Dendritic Cell-Targeting Lipopeptides with Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH

Introduction & Mechanistic Rationale

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) in the immune system, acting as the critical bridge between innate and adaptive immunity. A major hurdle in modern subunit vaccine development is the poor immunogenicity of synthetic peptides. To overcome this, researchers utilize S-[2,3-bis(palmitoyloxy)propyl]cysteine (Pam2Cys), a synthetic lipid moiety derived from the macrophage-activating lipopeptide-2 (MALP-2) of Mycoplasma fermentans, which serves as a highly potent self-adjuvanting system [1].

By incorporating Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH (commonly referred to as Fmoc-Pam2Cys-OH) directly into the peptide sequence during solid-phase peptide synthesis (SPPS), scientists can engineer single-molecule lipopeptide vaccines. This approach ensures that the antigen and the Toll-like receptor (TLR) agonist are co-delivered to the exact same dendritic cell, synchronizing antigen presentation with costimulatory activation [3].

Causality of the Mechanism: Unlike Pam3Cys, which signals through the TLR2/1 heterodimer, Pam2Cys specifically engages the TLR2/6 heterodimer [2]. The dipalmitoyl lipid chains insert into the hydrophobic pockets of the TLR2/6 complex on the DC membrane. This binding event triggers a MyD88-dependent signaling cascade, leading to the recruitment of IRAK and TRAF6, and ultimately the translocation of NF-κB to the nucleus. This transcriptional activation drives the upregulation of MHC class II, costimulatory molecules (CD86, CD80), and the secretion of pro-inflammatory cytokines (IL-12, IL-6), seamlessly polarizing the immune response toward a robust Th1/Th2 profile [4].

TLR2_Signaling Pam2Cys Pam2Cys Lipopeptide TLR2_6 TLR2/TLR6 Heterodimer (Dendritic Cell Membrane) Pam2Cys->TLR2_6 Binds MyD88 MyD88 Adaptor Protein TLR2_6->MyD88 Recruits IRAK_TRAF6 IRAK / TRAF6 Complex MyD88->IRAK_TRAF6 Activates NFkB NF-κB Translocation IRAK_TRAF6->NFkB Phosphorylation Maturation DC Maturation (CD86, MHC-II, IL-12) NFkB->Maturation Transcription

Pam2Cys-mediated TLR2/6 signaling pathway driving dendritic cell maturation.

Design Principles for Pam2Cys-Lipopeptides

When designing a Pam2Cys-based construct, three structural components must be strategically optimized to ensure biological efficacy [6]:

  • The Lipid Anchor (Pam2Cys): Fmoc-Pam2Cys-OH is typically coupled at the N-terminus of the peptide. Alternatively, it can be attached to the ε-amino group of an internal lysine residue to create a branched structure, which often improves aqueous solubility without compromising TLR2/6 binding[1].

  • The Solubility Spacer: The dipalmitoyl groups are highly hydrophobic. To prevent irreversible aggregation in aqueous buffers, it is critical to incorporate a hydrophilic spacer—such as a tetralysine (SK4) motif or a short polyethylene glycol (PEG) linker—between the lipid and the antigen [6].

  • The Antigenic Epitope: The downstream sequence can include CD4+ T-helper epitopes, CD8+ cytotoxic T-lymphocyte (CTL) epitopes, or B-cell epitopes. The covalent linkage ensures no dissociation occurs in vivo prior to DC uptake [1].

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Pam2Cys-Lipopeptides

Self-Validating System: The use of Fmoc-Pam2Cys-OH allows for standard Fmoc-SPPS, avoiding complex post-synthetic conjugations. However, the ester bonds of the palmitoyl chains are susceptible to transesterification or hydrolysis under strongly basic conditions. Therefore, strict control of coupling times and base concentrations acts as an internal quality control to prevent lipid degradation [5].

Materials:

  • Fmoc-Pam2Cys-OH building block.

  • Rink Amide or Wang resin.

  • Coupling reagents: PyBOP and HOBt. (Caution: Avoid highly reactive uronium salts like HATU for this specific step to minimize epimerization of the cysteine α-carbon).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage cocktail: TFA/TIPS/Water (95:2.5:2.5).

Step-by-Step Methodology:

  • Peptide Elongation: Synthesize the desired antigenic sequence and spacer (e.g., Ser-Lys-Lys-Lys-Lys) on the resin using standard automated Fmoc-SPPS protocols.

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 × 5 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5x) and DCM (5x).

  • Pam2Cys Coupling:

    • Pre-activate Fmoc-Pam2Cys-OH (2 equivalents) with PyBOP (2 eq.) and HOBt (2 eq.) in a 5:1 mixture of DMF:DCM.

    • Causality of Solvent Choice: The addition of DCM significantly increases the solubility of the highly hydrophobic Fmoc-Pam2Cys-OH, preventing precipitation and improving coupling efficiency [5].

    • Add DIPEA (4 eq.) and immediately transfer the mixture to the resin.

    • Agitate at room temperature for 2 to 4 hours.

    • Wash resin with DMF (5x) and DCM (5x). Perform a Kaiser test to confirm coupling completion (resin should remain yellow). If positive (blue), repeat the coupling step.

  • Final Deprotection: Remove the Fmoc group from the Pam2Cys moiety using 20% piperidine in DMF (2 × 5 min). Critical Step: Prolonged exposure to piperidine can cause premature cleavage of the palmitoyl esters; strictly adhere to the 10-minute total exposure time [5].

  • Cleavage and Global Deprotection: Treat the resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours at room temperature. The absence of nucleophilic scavengers like EDT (ethanedithiol) is recommended unless methionine is present, as thiols can inadvertently interact with the lipid moiety [5].

  • Purification: Precipitate the crude lipopeptide in cold diethyl ether. Purify via Reverse-Phase HPLC using a C4 or C8 column. Causality: Standard C18 columns often result in irreversible binding of the lipidated peptide due to extreme hydrophobic interactions. Validate the mass via ESI-MS or MALDI-TOF [6].

SPPS_Workflow Resin Peptide-Resin (N-terminal Deprotected) Coupling Fmoc-Pam2Cys-OH Coupling (PyBOP/HOBt) Resin->Coupling Deprotection Fmoc Deprotection (20% Piperidine) Coupling->Deprotection Cleavage TFA Cleavage & Global Deprotection Deprotection->Cleavage Purification RP-HPLC & MS Validation Cleavage->Purification

Solid-phase peptide synthesis workflow for incorporating Fmoc-Pam2Cys-OH.

Protocol 2: In Vitro Dendritic Cell Activation Assay

Self-Validating System: To ensure the synthetic lipopeptide retains its structural integrity and TLR2/6 agonistic activity, it must be tested against immature bone marrow-derived dendritic cells (BMDCs). A non-lipidated version of the exact same peptide must be run in parallel as a negative control to prove that activation is strictly mediated by the Pam2Cys moiety [1, 4].

Step-by-Step Methodology:

  • Cell Culture: Seed immature murine BMDCs at 2×105 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FCS and GM-CSF.

  • Stimulation: Add the purified Pam2Cys-lipopeptide at varying concentrations (10 nM, 100 nM, 1 μM). Include the non-lipidated peptide (1 μM) as a negative control and LPS (100 ng/mL) as a positive control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Flow Cytometry (Maturation Markers): Harvest the cells, wash with FACS buffer, and stain with fluorophore-conjugated antibodies against CD11c (DC marker), CD86, and MHC Class II. Analyze via flow cytometry to confirm phenotypic maturation [4].

  • Cytokine Quantification: Collect the cell culture supernatant and quantify IL-6 and IL-12p40 using standard ELISA kits to confirm functional activation [4].

Quantitative Data & Expected Outcomes

The incorporation of Fmoc-Pam2Cys-OH drastically alters the immunological profile of the baseline peptide. Table 1 summarizes the typical quantitative differences observed when comparing a standard peptide antigen to a Pam2Cys-conjugated lipopeptide.

Table 1: Comparative Immunological Profiling of Lipidated vs. Non-Lipidated Antigens

Parameter / MarkerNon-Lipidated Peptide (Control)Pam2Cys-LipopeptideCausality / Biological Implication
TLR2/6 Activation (NF-κB Reporter) Baseline (No activation)> 50-fold increasePam2Cys specifically binds the hydrophobic pockets of the TLR2/6 heterodimer [1].
CD86 Expression (MFI) Low (Immature DC phenotype)High (3x to 5x increase)Provides the essential co-stimulation signal required for naïve T-cell survival [4].
MHC Class II (MFI) ModerateHigh (2x to 4x increase)Enhances antigen presentation density to CD4+ T-cells [4].
IL-12p40 Secretion < 50 pg/mL> 1000 pg/mLDrives Th1 polarization and robust cytotoxic T-lymphocyte (CTL) responses[3, 4].
In Vivo Antibody Titers (IgG) NegligibleHigh (Titers > 104 )The self-adjuvanting effect eliminates the need for external toxic adjuvants [1].

References

  • Jackson, D. C., et al. "A totally synthetic vaccine of generic structure that targets Toll-like receptor 2 on dendritic cells and promotes antibody or cytotoxic T cell responses." Proceedings of the National Academy of Sciences, 2004. URL: [Link]

  • Zeng, W., et al. "Structural requirement for the agonist activity of the TLR2 ligand Pam2Cys." Amino Acids (PubMed), 2010. URL: [Link]

  • Lau, Y. F., et al. "Intranasal Administration of the TLR2 Agonist Pam2Cys Provides Rapid Protection against Influenza in Mice." Molecular Pharmaceutics (ACS Publications), 2012. URL: [Link]

  • Chua, B. Y., et al. "The Peptide Sequence of Diacyl Lipopeptides Determines Dendritic Cell TLR2-Mediated NK Activation." PLoS ONE (PMC), 2010. URL: [Link]

  • Verdoes, M., et al. "Design, synthesis, and evaluation of antigenic peptide conjugates containing Toll-like receptor agonists." Scholarly Publications Leiden University, 2018. URL: [Link]

  • Wilkinson, R., et al. "In Vivo Evaluation of Pam2Cys-Modified Cancer-Testis Antigens as Potential Self-Adjuvanting Cancer Vaccines." ChemMedChem (PMC), 2024. URL: [Link]

Method

Application Note: Advanced RP-HPLC Purification Strategies for Highly Hydrophobic Pam2Cys Lipopeptides

Introduction & Biological Context Pam2Cys (S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine) and its synthetic derivatives are potent Toll-like receptor 2 and 6 (TLR2/TLR6) agonists. By mimicking the structure of bacterial lip...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Pam2Cys (S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine) and its synthetic derivatives are potent Toll-like receptor 2 and 6 (TLR2/TLR6) agonists. By mimicking the structure of bacterial lipoproteins, these molecules serve as powerful self-adjuvanting moieties in modern vaccine development, driving robust innate and adaptive immune responses[1][2]. However, the incorporation of two highly hydrophobic palmitic acid (C16) chains creates severe downstream processing bottlenecks. Standard peptide purification protocols often fail due to poor solubility, on-column aggregation, and irreversible binding to conventional stationary phases[3].

This application note details a field-proven, mechanistically grounded Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology to achieve >95% purity of synthetic Pam2Cys lipopeptides, ensuring high recovery while preserving biological activity.

TLR2_Pathway Pam2Cys Pam2Cys Lipopeptide TLR2_6 TLR2/TLR6 Heterodimer Pam2Cys->TLR2_6 Binds & Dimerizes MyD88 MyD88 Adaptor TLR2_6->MyD88 Recruits IRAK IRAK Complex MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Phosphorylates NFkB NF-κB Activation TRAF6->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Gene Transcription

Fig 1: Pam2Cys-mediated TLR2/TLR6 activation pathway leading to cytokine production.

Mechanistic Insights: Overcoming Hydrophobic Bottlenecks

Stationary Phase Selection: The Case for C4/C8

Standard C18 columns possess dense, long alkyl chains that interact too strongly with the dipalmitoyl tails of Pam2Cys. This results in severe peak broadening, excessive retention times, and poor recovery due to irreversible hydrophobic adsorption[3].

The Causality: Transitioning to a C4 (butyl) or C8 (octyl) stationary phase reduces the hydrophobic surface area[1]. This weaker interaction allows the lipopeptide to partition effectively between the mobile and stationary phases, enabling elution at manageable organic solvent concentrations while maintaining high-resolution separation from truncated peptide impurities[4].

Mobile Phase Engineering: The Role of Isopropanol

Acetonitrile (MeCN) is the standard organic modifier in peptide HPLC, but it is often insufficient to solvate the lipidic tails of Pam2Cys, leading to on-column precipitation.

The Causality: Incorporating Isopropanol (IPA) into Mobile Phase B significantly increases the eluotropic strength and lipophilicity of the solvent system[3][5]. IPA disrupts intermolecular hydrophobic interactions, preventing micelle formation and ensuring the lipopeptide remains in a monomeric state during elution. A ternary solvent system is highly recommended.

Temperature and pH Control

Lipopeptides are prone to secondary structure formation and aggregation at room temperature. Elevating the column temperature to 45–50°C lowers mobile phase viscosity, enhances mass transfer, and disrupts aggregates[3]. Additionally, maintaining an acidic pH (using 0.1% TFA or Formic Acid) ensures the protonation of residual basic amino acids (like the SK4 motif often attached to Pam2Cys), maximizing solubility[6].

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system: every run includes a pre-run solubility check and a post-run blank gradient to verify zero carryover, ensuring the integrity of the purification[3].

HPLC_Workflow Crude Crude Pam2Cys Synthesis (SPPS Cleavage) Solubilization Solubilization (50% MeCN / 10% IPA / 0.1% TFA) Crude->Solubilization Dissolve Column Column Selection (C4 or C8 Stationary Phase) Solubilization->Column Load Sample Gradient Gradient Elution (MeCN/IPA vs H2O) Column->Gradient Elute Fractions Fraction Analysis (Analytical C8 HPLC) Gradient->Fractions Collect Lyophilization Lyophilization & Salt Exchange Fractions->Lyophilization Pool Purity >95%

Fig 2: Step-by-step downstream processing workflow for highly hydrophobic lipopeptides.

Step 1: Sample Solubilization
  • Weigh the crude lyophilized Pam2Cys peptide.

  • Add a solubilization cocktail: 50% MeCN, 10% IPA, and 40% Water containing 0.1% TFA[7].

  • Sonicate the mixture for 5–10 minutes at 35°C until completely clear.

    • Self-Validation Check: If the solution remains cloudy, incrementally add IPA (up to 20% total volume) before injection to prevent column clogging. Do not inject suspensions.

Step 2: Preparative HPLC Setup
  • Column: Vydac C4 (10 mm × 250 mm, 5 µm) or YMC-Triart Prep C4-S[1][4].

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in 50:50 Acetonitrile:Isopropanol[3].

  • Flow Rate: 4.0 mL/min (scale accordingly for larger preparative columns).

  • Column Temperature: 45°C.

  • Detection: UV at 214 nm (peptide backbone) and 280 nm (if aromatic residues are present).

Step 3: Gradient Execution

Run a shallow, optimized gradient to separate the target lipopeptide from deletion sequences lacking the lipid moiety (See Table 2).

Step 4: Fraction Analysis and Pooling
  • Analyze collected fractions using an analytical C8 column (e.g., 4.6 mm × 250 mm)[1].

  • Pool fractions demonstrating >95% purity.

  • Self-Validation Check: Perform a blank run (injection of Mobile Phase A) using the preparative gradient. The absence of peaks in the blank run confirms that the lipopeptide has not irreversibly bound to the C4 column[3].

  • Lyophilize the pooled fractions. Iterative freeze-drying in dilute aqueous HCl can be used to perform a salt exchange from TFA to HCl, which is often required for in vivo biological assays[6].

Quantitative Data Summary

Table 1: Impact of Stationary Phase on Pam2Cys Recovery
Stationary PhaseCarbon LoadTypical Recovery (%)Peak Shape / ResolutionCarryover Risk
C18 (Octadecyl) High (~15-20%)< 30%Severe tailing, broadHigh (Requires column wash)
C8 (Octyl) Medium (~9-12%)60 - 75%Good, moderate widthModerate
C4 (Butyl) Low (~5-8%)> 85% Sharp, excellent resolution Low (Ideal for lipopeptides)

(Data synthesized from method development principles for hydrophobic peptides[1][3][4])

Table 2: Optimized Ternary Gradient Profile
Time (min)% Mobile Phase A (H₂O)% Mobile Phase B (50:50 MeCN:IPA)Purpose
0.07030Column equilibration & sample loading
5.07030Wash unbound hydrophilic impurities
35.01090Shallow gradient for lipopeptide elution
40.00100Column flush (remove highly retained lipids)
45.07030Re-equilibration

Conclusion

The successful purification of Pam2Cys lipopeptides requires a departure from standard peptide purification norms. By combining low-hydrophobicity stationary phases (C4/C8) with high-eluotropic-strength mobile phases (MeCN/IPA blends) and elevated temperatures, researchers can overcome the thermodynamic hurdles of lipopeptide aggregation[3][4]. This methodology ensures high yields, exceptional purity (>95%), and the preservation of the critical TLR2/6 agonistic activity required for advanced vaccine development[1].

References

  • Intranasal Administration of the TLR2 Agonist Pam2Cys Provides Rapid Protection against Influenza in Mice. Molecular Pharmaceutics - ACS Publications.
  • Double conjugation strategy to incorporate lipid adjuvants into multiantigenic vaccines. Chemical Science (RSC Publishing).
  • Upper respiratory tract immunization with Pam2Cys-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2. Frontiers in Immunology.
  • Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. ResearchGate.
  • Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists. Semantic Scholar.
  • Process for the purification of lipopolypeptide antibiotics (WO2018108896A1). Google Patents.
  • Two-Step RP Purification of Tirzepatide: The Benefit of High pH in GLP-1 Purification Processes. YMC Application Note.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing epimerization during Fmoc-Cys(Pam2)-OH activation and coupling

Welcome to the technical support center for advanced peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with the Toll-like receptor 2 (T...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with the Toll-like receptor 2 (TLR2) agonist, Pam₂CSK₄, and other lipopeptides requiring the incorporation of S-dipalmitoylglyceryl cysteine (Pam₂Cys).[1][2][3][4][5]

The chiral integrity of the cysteine residue is paramount for the biological activity of these complex molecules.[2] However, the unique structure of Fmoc-Cys(Pam₂)-OH, with its bulky lipid moieties, presents significant challenges during solid-phase peptide synthesis (SPPS), most notably, a high susceptibility to epimerization during activation and coupling.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate and prevent the formation of the D-Cys diastereomer, ensuring the synthesis of stereochemically pure lipopeptides.

Troubleshooting Guide: Diagnosis and Resolution of Epimerization

This section addresses specific experimental observations and provides a logical workflow to identify and resolve the root cause of epimerization.

Q1: I'm observing a significant diastereomeric impurity in my crude product after coupling Fmoc-Cys(Pam₂)-OH. What is the primary cause?

The most probable cause is base-catalyzed epimerization at the α-carbon of the cysteine residue during the activation of its carboxyl group.[6][7] This process, also known as racemization, leads to the formation of a D-Cys diastereomer.

Underlying Mechanism: The α-proton of cysteine is unusually acidic, a property enhanced by the electron-withdrawing nature of the activated carboxyl group and the polarizable sulfur atom in the side chain.[6] In the presence of a base, this proton can be abstracted, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a loss of the original stereochemistry.[6][8]

Q2: My standard coupling protocol for other amino acids is causing high epimerization with Fmoc-Cys(Pam₂)-OH. Which components of my protocol should I re-evaluate?

Standard coupling protocols, especially those using uronium/aminium reagents like HATU or HBTU with strong tertiary amine bases such as N,N-diisopropylethylamine (DIPEA), are often too harsh for sensitive residues like cysteine.[6][9] Re-evaluation should focus on three key areas: the coupling reagents, the base, and the activation time.[6]

Key Areas for Protocol Re-evaluation:
  • Coupling Reagents and Additives: The choice of coupling reagent directly influences the degree of carboxyl activation and, consequently, the acidity of the α-proton.[10]

  • Base Selection: The strength and steric hindrance of the base used are critical factors. Strong bases readily abstract the α-proton.[11]

  • Pre-activation Time: Prolonged exposure of the activated amino acid to a basic environment before it couples to the resin-bound amine significantly increases the risk of epimerization.[6][9][11]

Q3: What are the recommended, field-proven strategies to minimize epimerization when coupling Fmoc-Cys(Pam₂)-OH?

To minimize epimerization, the core strategy is to reduce the basicity of the reaction environment and minimize the lifetime of the highly activated intermediate.[6]

Recommended Mitigation Strategies:
  • Optimize Coupling Reagent and Additive Combination:

    • Preferred Method: Use a carbodiimide-based activation with a less basic environment. The combination of N,N'-diisopropylcarbodiimide (DIC) with an additive like OxymaPure (ethyl cyanohydroxyiminoacetate) is highly recommended.[6][10] This system forms a reactive Oxyma ester without the need for strong tertiary amines.[6]

    • Alternative for Uronium/Aminium Reagents: If reagents like HATU or HBTU are necessary due to steric hindrance, the choice of base becomes critical.[12]

  • Select a Weaker, Sterically Hindered Base:

    • When using uronium/aminium reagents, replace strong bases like DIPEA with a weaker, sterically hindered base.[9][11] 2,4,6-trimethylpyridine (collidine) is an excellent choice as its lower basicity reduces the rate of α-proton abstraction.[6][9] N-methylmorpholine (NMM) is another suitable alternative.[8][11]

  • Eliminate or Minimize Pre-activation Time:

    • Avoid prolonged pre-activation.[6][9][11] The ideal approach is in situ activation, where the coupling reagents are added directly to the reaction vessel containing the amino acid and the resin.[11] This ensures that the activated Fmoc-Cys(Pam₂)-OH is immediately consumed by the resin-bound amine, minimizing its exposure to the basic environment.

  • Control the Reaction Temperature:

    • Perform the coupling reaction at room temperature (20–25 °C).[11] Elevated temperatures, often used in microwave-assisted peptide synthesis, can accelerate the rate of epimerization.[11][13] If coupling is slow, it is preferable to extend the reaction time rather than increase the temperature.[6]

Summary of Recommended Coupling Conditions
ParameterRecommendationRationale
Coupling Reagent DIC/OxymaPureForms a reactive ester in a less basic environment, reducing α-proton abstraction.[6][10]
Base (if required) 2,4,6-Collidine (TMP) or NMMWeaker bases that minimize the rate of epimerization compared to DIPEA.[6][8][9][11]
Activation In situ (no pre-activation)Minimizes the lifetime of the highly activated, epimerization-prone intermediate.[6][9][11]
Temperature Room Temperature (20–25 °C)Higher temperatures can accelerate epimerization.[6][11]
Solvent High-purity, anhydrous DMF or NMPWhile less polar co-solvents like DCM can be considered, their effect is secondary to reagent and base selection.[6][11]

Frequently Asked Questions (FAQs)

Q4: Why is Fmoc-Cys(Pam₂)-OH more susceptible to epimerization than other Fmoc-amino acids?

The increased susceptibility arises from a combination of factors:

  • Inherent Acidity: The α-proton of cysteine is naturally more acidic due to the electron-withdrawing effect and polarizability of the sulfur atom in its side chain.[6]

  • Activation-Induced Acidity: Upon activation of the carboxyl group for coupling, its electron-withdrawing character is significantly enhanced, further increasing the acidity of the α-proton and making it more vulnerable to abstraction by a base.[6]

  • Steric Hindrance: The bulky dipalmitoylglyceryl (Pam₂) group can sterically hinder the approach of the activated amino acid to the resin-bound amine. This can slow down the rate of the desired coupling reaction, thereby increasing the time the activated intermediate is exposed to basic conditions, providing a larger window for epimerization to occur.

Q5: How can I accurately detect and quantify the level of epimerization?

Detecting and quantifying the D-Cys diastereomer requires high-resolution analytical techniques as the epimer has the same mass as the desired product.[14][15]

  • Primary Method: Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral column is the most direct way to separate and quantify the diastereomers.

  • Indirect Method: LC-MS/MS after Derivatization: For peptides, a common method involves complete hydrolysis of the peptide, followed by derivatization of the resulting amino acids with a chiral reagent (e.g., Marfey's reagent). The resulting diastereomeric derivatives can then be separated and quantified using standard reverse-phase HPLC or LC-MS.[16][17]

  • Advanced MS Techniques: Tandem mass spectrometry (LC-MS/MS) can sometimes distinguish between diastereomers by analyzing their fragmentation patterns, although this is often complex and may require comparison with synthetic standards of both epimers.[14][15][18]

Q6: I am synthesizing a peptide with a C-terminal Fmoc-Cys(Pam₂)-OH. Are there any additional precautions I should take?

Yes, C-terminal cysteine residues are particularly prone to epimerization, not only during their initial loading onto the resin but also cumulatively throughout the synthesis due to repeated exposure to the basic conditions of Fmoc deprotection (e.g., piperidine).[19][20][21][22][23][24]

Additional Precautions for C-terminal Cys(Pam₂)-OH:
  • Resin Choice: Use a 2-chlorotrityl chloride (2-CTC) resin.[6] Loading onto this resin is milder as it does not require pre-activation of the amino acid, thus minimizing epimerization at the first step.[6] The resulting ester linkage is also more stable to piperidine than the linkage on a Wang resin.[6]

  • Milder Fmoc Deprotection: Consider using a milder deprotection cocktail for the subsequent cycles, such as a reduced concentration of piperidine or piperazine-based mixtures, to lessen the cumulative basic stress on the C-terminal residue.[6] However, ensure that deprotection remains complete to avoid deletion sequences.

Visualizing the Epimerization Pathway and Prevention Strategy

The following diagrams illustrate the key chemical pathway leading to epimerization and the decision-making process for its prevention.

EpimerizationMechanism cluster_0 Epimerization Pathway L_Cys Fmoc-L-Cys(Pam2)-OH (Activated) Enolate Planar Enolate Intermediate (Achiral) L_Cys->Enolate + Base - H+ Enolate->L_Cys + H+ D_Cys Fmoc-D-Cys(Pam2)-OH (Epimer) Enolate->D_Cys + H+ caption Mechanism of Cysteine Epimerization. TroubleshootingWorkflow Start Epimerization Detected? CheckReagents Review Coupling Reagents (e.g., HATU/HBTU + DIPEA?) Start->CheckReagents Yes End Optimized Protocol Start->End No CheckBase Is a strong base (DIPEA) being used? CheckReagents->CheckBase CheckPreactivation Is there a prolonged pre-activation step? CheckBase->CheckPreactivation No Solution2 Replace DIPEA with Collidine or NMM CheckBase->Solution2 Yes Solution1 Switch to DIC/OxymaPure CheckPreactivation->Solution1 No Solution3 Use in situ activation (no pre-activation) CheckPreactivation->Solution3 Yes Solution1->End Solution2->CheckPreactivation Solution3->Solution1

Caption: A decision workflow for troubleshooting and preventing epimerization during coupling.

References

  • Peptide Chemistry. Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. [Link]

  • Carpino, L. A., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • ResearchGate. Effect of coupling reagent on α-C racemization of His, Cys, and Ser... [Link]

  • Nishiyama, Y., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • Arbour, C. A., et al. (2017). Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. PMC. [Link]

  • Mooi, W. T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. [Link]

  • Arbour, C. A., et al. (2017). Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. RSC Publishing. [Link]

  • Julian, R. R., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. ACS Publications. [Link]

  • Royo, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. ACS Publications. [Link]

  • Julian, R. R., et al. (2014). Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS. PubMed. [Link]

  • Kaur, A., et al. (2018). An efficient and scalable synthesis of potent TLR2 agonistic PAM2CSK4. RSC Publishing. [Link]

  • Salunke, D. B., et al. (2020). Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants. PMC. [Link]

  • Royo, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. [Link]

  • Arbour, C. A., et al. (2017). Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. Semantic Scholar. [Link]

  • Arbour, C. A., et al. (2017). Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. RSC Publishing. [Link]

  • ResearchGate. Retrosynthetic approach for PAM2CSK4. [Link]

  • ResearchGate. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. [Link]

  • Digital CSIC. Supporting Information. [Link]

  • Md Yusof, Y. N., et al. (2022). Epimerisation in Peptide Synthesis. PMC. [Link]

  • Wang, Y., et al. (2022). Novel Synthetic Lipopeptides as Potential Mucosal Adjuvants Enhanced SARS-CoV-2 rRBD-Induced Immune Response. PMC. [Link]

  • Md Yusof, Y. N., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • Toth, I., et al. (2020). Lipopeptides for Vaccine Development. ACS Publications. [Link]

  • AAPPTEC. Fmoc-Cys(Pam)2-OH (S) [139573-78-7]. [Link]

  • Semantic Scholar. Chemical Synthesis of Peptides and Proteins Bearing Base‐Labile Post‐Translational Modifications. [Link]

  • Semantic Scholar. Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. [Link]

  • Lauer, J. L., et al. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!. [Link]

  • Brik, A., et al. (2005). SYNTHESIS OF PROTEINS BY NATIVE CHEMICAL LIGATION USING FMOC-BASED CHEMISTRY. OSTI.GOV. [Link]

  • Vepřek, P., et al. (2000). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. PMC. [Link]

Sources

Optimization

Technical Support Center: Optimizing TFA Cleavage for Pam2Cys Lipopeptide Integrity

Welcome to the technical support center dedicated to the unique challenges of cleaving Pam2Cys lipopeptides from solid-phase resins. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the unique challenges of cleaving Pam2Cys lipopeptides from solid-phase resins. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for preserving the integrity of these valuable molecules during the critical final step of synthesis. As your Senior Application Scientist, I've synthesized field-proven insights and data from key literature to help you navigate the complexities of trifluoroacetic acid (TFA) cleavage and optimize your experimental outcomes.

The Challenge with Pam2Cys Lipopeptides

Pam2Cys, an essential component in the development of self-adjuvanting vaccines and immunotherapies, presents a unique set of challenges during TFA-mediated cleavage. Its structure, containing a thioether linkage and two palmitoyl ester groups, coupled with its high hydrophobicity, makes it susceptible to degradation and handling difficulties. Standard cleavage protocols for simple peptides are often insufficient, leading to a range of side products and low yields of the desired lipopeptide.

This guide will provide you with the expertise to anticipate and counteract these challenges, ensuring the successful isolation of your target Pam2Cys lipopeptide.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the TFA cleavage of Pam2Cys lipopeptides:

Q1: Why is my Pam2Cys lipopeptide showing multiple peaks on HPLC after cleavage?

A1: The presence of multiple peaks often indicates degradation or modification of your lipopeptide during TFA cleavage. Common issues include oxidation of the thioether, re-alkylation of the cysteine moiety by carbocations generated from protecting groups, and partial cleavage of the lipid chains. Each of these side reactions can generate a new, distinct peak in your chromatogram.

Q2: What are the most critical components of a TFA cleavage cocktail for Pam2Cys lipopeptides?

A2: A successful cleavage cocktail for Pam2Cys lipopeptides must contain a strong acid (TFA), a reducing agent to protect the thioether, and a scavenger system to quench reactive carbocations. Key components often include dithiothreitol (DTT) as a potent reducing agent and scavengers like triisopropylsilane (TIS) and thioanisole.[1][2][3]

Q3: My lipopeptide is not precipitating well in cold ether. What should I do?

A3: The high hydrophobicity of Pam2Cys lipopeptides can lead to poor precipitation in diethyl ether.[4] If you observe an oily residue or no precipitate at all, consider increasing the volume of cold ether, trying a less polar anti-solvent like hexane, or a mixture of ether and hexane. An alternative is to evaporate the TFA directly under a stream of nitrogen and then proceed with purification.[4]

Q4: Can the palmitoyl ester bonds of Pam2Cys be cleaved by TFA?

A4: While ester bonds can be susceptible to acid hydrolysis, the conditions of a standard TFA cleavage (room temperature, 2-4 hours) are generally not harsh enough to cause significant cleavage of the palmitoyl esters. However, prolonged exposure to strong acid or elevated temperatures can increase the risk of ester hydrolysis.

In-Depth Troubleshooting Guide

This section provides a more detailed, question-and-answer-based approach to troubleshoot specific issues you may encounter during your experiments.

Problem 1: Mass spectrometry analysis shows a +56 Da adduct on my Pam2Cys lipopeptide.

Q: What is the likely cause of a +56 Da mass addition to my lipopeptide?

A: A mass increase of +56 Da is a strong indicator of S-tert-butylation of the cysteine thioether.[2][3] This common side reaction occurs when the tert-butyl cations, generated from the cleavage of tBu-based protecting groups (e.g., from Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu), Lys(Boc)), re-alkylate the nucleophilic sulfur of the cysteine.

Solution:

  • Optimize your scavenger cocktail: A standard TFA/TIS/water cocktail is often insufficient to prevent this side reaction. The inclusion of a "soft" nucleophilic scavenger like thioanisole is highly recommended to trap the tert-butyl cations.[5]

  • Consider a two-stage cleavage: A recent study has shown that a two-stage cleavage protocol can be highly effective in mitigating S-tert-butylation.[2][3] This involves an initial cleavage with a lower concentration of TFA in the presence of a robust scavenger mixture, followed by the addition of a higher concentration of TFA to complete the cleavage.

DOT Diagram: Mechanism of S-tert-butylation and Scavenger Protection

cluster_0 TFA Cleavage cluster_1 Side Reaction cluster_2 Scavenger Protection tBu_PG tBu-Protecting Group tBu_cation tert-Butyl Cation (+57 Da) tBu_PG->tBu_cation  + TFA Pam2Cys Pam2Cys Thioether tBu_cation->Pam2Cys Thioanisole Thioanisole (Scavenger) tBu_cation->Thioanisole S_tBu_Pam2Cys S-tert-butylated Pam2Cys (+56 Da) Pam2Cys->S_tBu_Pam2Cys  + tBu Cation Trapped_cation Trapped Cation Thioanisole->Trapped_cation  + tBu Cation

Caption: S-tert-butylation of Pam2Cys and its prevention by scavengers.

Problem 2: My lipopeptide appears to have oxidized (+16 Da or +32 Da).

Q: What is causing the oxidation of my Pam2Cys lipopeptide?

A: The thioether in the Pam2Cys moiety is susceptible to oxidation, which can lead to the formation of a sulfoxide (+16 Da) or a sulfone (+32 Da). This can be caused by exposure to air during cleavage or work-up, or by the presence of oxidizing species in the cleavage cocktail.

Solution:

  • Incorporate a strong reducing agent: Dithiothreitol (DTT) is a highly effective reducing agent that can be added to the cleavage cocktail to maintain a reducing environment and prevent oxidation of the thioether.[1][5] A concentration of 1-5% (w/v) is typically sufficient.

  • Degas your solvents: Before preparing your cleavage cocktail, it is good practice to degas the TFA and other solvents by bubbling with an inert gas like argon or nitrogen.

  • Work under an inert atmosphere: Performing the cleavage and initial work-up steps under an inert atmosphere can further minimize exposure to oxygen.

DOT Diagram: Oxidation of Pam2Cys and Protection by DTT

cluster_0 Oxidation cluster_1 Reduction Pam2Cys_thioether Pam2Cys Thioether Pam2Cys_sulfoxide Pam2Cys Sulfoxide (+16 Da) Pam2Cys_thioether->Pam2Cys_sulfoxide  + [O] Pam2Cys_sulfoxide->Pam2Cys_thioether  + DTT Pam2Cys_sulfone Pam2Cys Sulfone (+32 Da) Pam2Cys_sulfoxide->Pam2Cys_sulfone  + [O] DTT_reduced DTT (reduced) DTT_oxidized DTT (oxidized)

Caption: Oxidation pathway of Pam2Cys and its prevention by DTT.

Problem 3: The yield of my lipopeptide is very low, and I observe an oily precipitate.

Q: How can I improve the precipitation and yield of my hydrophobic Pam2Cys lipopeptide?

A: The highly lipophilic nature of Pam2Cys can lead to significant solubility in the cleavage mixture and poor precipitation in cold ether, resulting in low recovery.[4] Aggregation of the lipopeptide can also contribute to handling difficulties and reduced yield.[5]

Solution:

  • Thorough pre-cleavage washing: Ensure the peptide-resin is thoroughly washed with dichloromethane (DCM) to remove any residual dimethylformamide (DMF) before cleavage. Residual DMF can interfere with precipitation.

  • Optimize precipitation conditions:

    • Increase the volume of cold diethyl ether to 15-20 fold relative to the TFA volume.

    • Use a less polar solvent for precipitation, such as a mixture of diethyl ether and hexane (e.g., 1:1 v/v).

    • For extremely hydrophobic lipopeptides, precipitation in cold water can be effective.[6]

  • Alternative work-up: Direct TFA evaporation: If precipitation fails, you can evaporate the TFA under a stream of nitrogen. The resulting crude film can then be triturated with cold ether to remove scavengers, or directly dissolved in a suitable solvent for purification.[4]

Recommended Cleavage Cocktails and Protocols

Based on the available literature and our experience, we recommend the following cleavage cocktails for Pam2Cys lipopeptides. It is always advisable to perform a small-scale test cleavage on a portion of your resin to determine the optimal conditions for your specific lipopeptide.

Table 1: Recommended TFA Cleavage Cocktails for Pam2Cys Lipopeptides

Cocktail NameComposition (v/v/w)Key ScavengersRecommended Use
Reagent K (modified) 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTPhenol, Thioanisole, EDTA robust, general-purpose cocktail for peptides with multiple sensitive residues.[7][8]
"Low Odor" DTT Cocktail 88% TFA / 5% Water / 2% TIS / 5% DTT (w/v)TIS, DTTA less odorous option that provides excellent reduction potential to prevent oxidation.
Two-Stage Cleavage Cocktail Stage 1 (30 min): 70% TFA / 10% Thioanisole / 10% DMS / 5% TIS / 5% Water / 1% DTT (w/v) Stage 2 (150 min): Add neat TFA to 80% final concentrationThioanisole, DMS, TIS, DTTSpecifically designed to minimize S-tert-butylation of cysteine.[2][3]
Experimental Protocol: Two-Stage Cleavage for Pam2Cys Lipopeptides

This protocol is adapted from a method shown to be effective in minimizing S-tert-butylation of cysteine-containing peptides.[2][3]

Materials:

  • Pam2Cys-peptide on resin (dried under vacuum)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Thioanisole

  • Dimethyl sulfide (DMS)

  • Dithiothreitol (DTT)

  • Deionized water

  • Cold diethyl ether (-20°C)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation:

    • Place the dried Pam2Cys-peptide resin in a suitable reaction vessel.

    • Wash the resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove any residual DMF.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage - Stage 1:

    • Prepare the Stage 1 cleavage cocktail fresh: 70% TFA / 10% Thioanisole / 10% DMS / 5% TIS / 5% Water / 1% DTT (w/v). For 10 mL of cocktail, this would be 7 mL TFA, 1 mL thioanisole, 1 mL DMS, 0.5 mL TIS, 0.5 mL water, and 100 mg DTT.

    • Add the Stage 1 cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 30 minutes.

  • Cleavage - Stage 2:

    • Add neat TFA to the reaction mixture to bring the final TFA concentration to approximately 80%.

    • Continue to gently agitate the mixture at room temperature for an additional 150 minutes (2.5 hours).

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate and add it dropwise to a 15-20 fold volume of cold diethyl ether with gentle stirring.

    • A white precipitate of the crude lipopeptide should form. If the solution remains clear or an oil forms, refer to the troubleshooting section.

  • Peptide Isolation and Washing:

    • Place the peptide/ether suspension at -20°C for at least 1 hour to maximize precipitation.

    • Centrifuge the mixture and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleavage byproducts.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., a mixture of isopropanol and water with 0.1% TFA).

    • Analyze the crude product by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine purity and confirm the identity of the desired Pam2Cys lipopeptide.

DOT Diagram: Experimental Workflow for Two-Stage Cleavage

start Start: Dried Pam2Cys-Resin wash Wash with DCM start->wash dry Dry Resin wash->dry stage1 Stage 1 Cleavage (30 min) 70% TFA + Scavengers dry->stage1 stage2 Stage 2 Cleavage (150 min) Add TFA to 80% stage1->stage2 filter Filter to Remove Resin stage2->filter precipitate Precipitate in Cold Ether filter->precipitate isolate Isolate and Wash Pellet precipitate->isolate analyze Analyze by HPLC/MS isolate->analyze end End: Purified Lipopeptide analyze->end

Caption: Step-by-step workflow for the two-stage TFA cleavage of Pam2Cys lipopeptides.

References

  • CDN. Cleavage Cocktail Selection. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • Gárriga, M., et al. (2009). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Protein and Peptide Letters. [Link]

  • Góngora-Benítez, M., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1193: Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). [Link]

Sources

Troubleshooting

Improving overall yield in Fmoc-Pam2Cys-OH solid-phase synthesis

Welcome to the Advanced Technical Support Center for Lipopeptide Synthesis . As a Senior Application Scientist, I have designed this resource to address the unique thermodynamic, kinetic, and physicochemical challenges a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Lipopeptide Synthesis . As a Senior Application Scientist, I have designed this resource to address the unique thermodynamic, kinetic, and physicochemical challenges associated with incorporating the highly lipophilic Toll-like receptor 2/6 (TLR2/6) agonist, Fmoc-Pam2Cys-OH (S-[2,3-bis(palmitoyloxy)propyl]cysteine), into Solid-Phase Peptide Synthesis (SPPS) workflows.

Unlike standard amino acids, Pam2Cys possesses two long-chain palmitoyl groups that induce severe steric hindrance during coupling, promote on-resin aggregation, and cause complex self-assembly (micelle/vesicle formation) during downstream purification[1]. This guide provides field-proven, self-validating protocols to maximize your overall yield.

Section 1: Diagnostic Workflow for Pam2Cys SPPS

Before altering your chemistry, it is critical to isolate the exact step where yield is being lost. The diagnostic logic tree below outlines the systematic troubleshooting path for lipopeptide synthesis.

SPPS_Troubleshooting Start Low Lipopeptide Yield CheckCoupling Check Coupling Efficiency (Kaiser/TNBS Test) Start->CheckCoupling Incomplete Incomplete Coupling CheckCoupling->Incomplete Complete Complete Coupling CheckCoupling->Complete OptimizeCoupling Optimize Coupling: Use HATU/HOAt or PyBOP, DMF:DCM Solvent Mixture Incomplete->OptimizeCoupling CheckCleavage Evaluate Cleavage & Recovery Complete->CheckCleavage PoorCleavage Poor Precipitation Recovery CheckCleavage->PoorCleavage GoodCleavage Good Cleavage Yield CheckCleavage->GoodCleavage OptimizeCleavage Optimize Precipitation: Use Ice-Cold Ether/Hexane or Direct Lyophilization PoorCleavage->OptimizeCleavage CheckPurification Check HPLC Purification GoodCleavage->CheckPurification Aggregation Aggregation on C18 Column CheckPurification->Aggregation OptimizeHPLC Optimize HPLC: Use C4 Column & Add Isopropanol to Mobile Phase Aggregation->OptimizeHPLC

Troubleshooting workflow for optimizing Pam2Cys lipopeptide SPPS yields.

Section 2: Quantitative Data on Reagent Efficacy

Standard SPPS coupling conditions (e.g., HBTU in 100% DMF) frequently fail for Pam2Cys due to poor solvation of the lipid tails, which causes the growing peptide chain to collapse onto the resin. The table below summarizes the causality and expected outcomes of various coupling environments.

Coupling ReagentsSolvent SystemTempReaction TimeEst. Coupling EfficiencyCausality / Mechanistic Notes
HBTU / DIPEA 100% DMFRT1 hr< 40%Standard conditions fail. The lipophilic tails are poorly solvated in pure DMF, leading to steric shielding of the activated ester.
PyBOP / HOBt / DIPEA DMF:DCM (5:1)RT2 hr (Double)85 - 90%DCM improves lipid tail solvation while DMF maintains resin swelling. PyBOP provides stronger electrophilic activation[2].
HATU / HOAt / DIPEA DMF:DCM (1:1)RT1 hr (Double)> 95%HOAt accelerates the reaction kinetically via a neighboring group effect. The 1:1 solvent ratio optimally balances resin swelling and lipid solubility[3].

Section 3: Step-by-Step Optimized Methodology

To ensure scientific integrity, this protocol is designed as a self-validating system . You will verify the success of the coupling step before proceeding to global cleavage, preventing the loss of expensive raw materials.

Phase 1: Optimized Coupling of Fmoc-Pam2Cys-OH
  • Resin Preparation: Following the deprotection of the N-terminal amino acid (using 20% piperidine in DMF), wash the resin thoroughly with DMF (5x) and DCM (5x) to prepare the microenvironment for the lipophilic incoming residue.

  • Reagent Activation: In a separate vial, dissolve 2.0 equivalents of Fmoc-Pam2Cys-OH, 2.0 equivalents of HATU, and 2.0 equivalents of HOAt in a 1:1 mixture of anhydrous DMF and DCM.

  • Base Addition: Add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture. Allow pre-activation for exactly 3 minutes. Causality: Prolonged pre-activation can lead to epimerization at the cysteine α-carbon.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 1 to 2 hours.

  • Double Coupling: Drain the reaction vessel, wash with DMF/DCM, and repeat Steps 2-4 with fresh reagents to ensure near-quantitative conversion[3].

  • Self-Validation (Micro-cleavage): Withdraw a few resin beads, wash with DCM, and treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Evaporate the TFA under nitrogen, reconstitute in methanol, and analyze via LC-MS. Do not proceed to global cleavage until the desired mass is confirmed.

Phase 2: Cleavage and Modified Precipitation
  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours at room temperature.

  • Filtration: Filter the resin and collect the flow-through. Wash the resin twice with neat TFA to maximize recovery.

  • Concentration: Evaporate the cleavage cocktail under a gentle stream of nitrogen until the volume is reduced to approximately 10%.

  • Modified Precipitation: Standard cold diethyl ether will dissolve your lipopeptide, leading to massive yield loss. Instead, precipitate the crude product using an ice-cold mixture of Diethyl Ether/Hexane (1:1) or ice-cold Acetonitrile. Centrifuge at 4000 rpm for 10 minutes at 4°C[3].

Phase 3: Specialized HPLC Purification
  • Column Selection: Do not use a standard C18 column. The extreme hydrophobicity of Pam2Cys will cause irreversible binding. Use a C4 (butyl) column (e.g., Cosmosil 5C4-AR-300)[3].

  • Mobile Phase Modification: Pam2Cys lipopeptides self-assemble into micelles in standard water/acetonitrile mixtures[1]. To disrupt these structures, introduce Isopropanol (IPA).

    • Solvent A: 0.1% TFA in Water/Acetonitrile/Isopropanol (8:1:1)

    • Solvent B: 0.1% TFA in Acetonitrile/Isopropanol (1:1)

  • Gradient: Run a shallow gradient (e.g., 50% to 98% Solvent B over 45 minutes) to achieve baseline resolution.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why does the Kaiser test show incomplete coupling even after extended reaction times? A: Pam2Cys is bulky. The two palmitoyl chains create a hydrophobic shield around the activated ester, preventing it from reaching the resin-bound amine. Extended reaction times do not overcome this thermodynamic barrier. You must alter the kinetics and solvation by switching to highly reactive coupling reagents (HATU/HOAt) and incorporating DCM into your solvent mixture to properly solvate the lipid tails[2].

Q2: My lipopeptide yield drops drastically during the ether precipitation step. How can I recover my product? A: This is the most common point of failure. The palmitoyl chains render the peptide highly soluble in standard diethyl ether. If your peptide has not precipitated, do not discard the ether! Evaporate the ether entirely under reduced pressure, reconstitute the residue in a mixture of tert-butanol and water (1:1), and lyophilize directly to obtain the crude powder.

Q3: During RP-HPLC, my lipopeptide elutes as a broad, smearing peak or blocks the column. What is the mechanism behind this, and how do I fix it? A: Pam2Cys lipopeptides exhibit a critical aggregation concentration (CAC) in aqueous solutions, causing them to self-assemble into unilamellar vesicles or wormlike micelles[1]. When these aggregates enter the HPLC column, they interact unpredictably with the stationary phase, causing smearing. Adding Isopropanol (IPA) to your mobile phases disrupts the hydrophobic interactions holding the micelles together, ensuring the lipopeptide elutes as a monomeric species.

Q4: Does the stereochemistry of the Pam2Cys core matter, and how do I prevent racemization during SPPS? A: Yes, stereochemistry is critical. The (R)-stereoisomer of the thio-glycerol core is required for maximal TLR2/6 activity and proper Th1 immune deviation[4]. To prevent racemization of the cysteine α-carbon during coupling, strictly limit the pre-activation time of Fmoc-Pam2Cys-OH to under 3 minutes, and consider using a weaker, non-nucleophilic base like 2,4,6-collidine instead of DIPEA if epimerization is detected via LC-MS.

Section 5: Immunological Mechanism of Action

Understanding why Pam2Cys is synthesized helps inform its handling. Pam2Cys is a synthetic analog of the N-terminal moiety of bacterial lipoproteins. It acts as a potent self-adjuvanting moiety by binding to the TLR2/TLR6 heterodimer on dendritic cells, bypassing the need for external adjuvants in vaccine development[5].

TLR2_Signaling Pam2Cys Pam2Cys Lipopeptide TLR2_6 TLR2/TLR6 Heterodimer Pam2Cys->TLR2_6 Binds MyD88 MyD88 Adaptor Protein TLR2_6->MyD88 Recruits IRAK IRAK Complex MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Signals NFkB NF-κB Activation TRAF6->NFkB Induces Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Gene Expression

TLR2/6 heterodimer signaling pathway activated by Pam2Cys lipopeptides.

References

  • Synthesis and immunological evaluation of TLR1/2 ligand-conjugated receptor binding domains as self-adjuvanting vaccine candidates Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Design, synthesis, and evaluation of antigenic peptide conjugates containing Toll-like receptor agonists Source: Scholarly Publications Leiden University URL:[Link]

  • Self-Assembly of Toll-Like Receptor (TLR2/6) Agonist Lipidated Amino Acid or Peptide Conjugates Source: ScienceOpen URL:[Link]

  • Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants Source: Royal Society of Chemistry (RSC) / PMC URL:[Link]

  • A Modular Approach to Assembly of Totally Synthetic Self-adjuvanting Lipopeptide-based Vaccines Allows Conformational Epitope Building Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Minimizing side reactions during Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH global deprotection

Technical Support Center: Optimizing Fmoc-Pam2Cys-OH Global Deprotection Welcome to the Technical Support Center for lipopeptide synthesis. Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH (Fmoc-Pam2Cys-OH) is a critical bui...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Fmoc-Pam2Cys-OH Global Deprotection

Welcome to the Technical Support Center for lipopeptide synthesis. Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH (Fmoc-Pam2Cys-OH) is a critical building block for synthesizing self-adjuvanting lipopeptides (e.g., TLR2 agonists). However, its global deprotection and cleavage from solid support present unique mechanistic challenges. The extreme hydrophobicity of the di-palmitoyl lipid tail and the chemical lability of its ester bonds make standard Solid-Phase Peptide Synthesis (SPPS) cleavage cocktails highly risky.

This guide provides field-proven troubleshooting strategies and self-validating protocols to minimize side reactions and maximize your lipopeptide yield.

Section 1: Causality of Side Reactions (The "Why")

As an application scientist, understanding the mechanism behind a failure is the first step to preventing it. When cleaving Pam2Cys-containing peptides, you are battling three competing chemical realities:

  • Ester Thiolysis & Hydrolysis: The palmitoyl groups are attached to the glycerol backbone via ester linkages. In highly acidic environments (e.g., 95% TFA), the carbonyl carbons of these esters become protonated and highly electrophilic. Strong nucleophilic scavengers like Ethanedithiol (EDT) will attack these activated esters, leading to thiolysis/transesterification and the irreversible loss of the palmitoyl chains. Excessive water can similarly cause ester hydrolysis[1].

  • Resin Aggregation: The highly lipophilic Pam2Cys moiety causes severe peptide aggregation and poor resin swelling in neat TFA. This physical barrier prevents the acid from reaching the linker, leading to incomplete cleavage and trapped protecting groups.

  • Thioether Oxidation: The thioether linkage in the Pam2Cys core is susceptible to oxidation (forming sulfoxides) if cleavage is performed without adequate reducing scavengers or in the presence of atmospheric oxygen.

Section 2: Troubleshooting FAQs

Q1: My LC-MS shows a mass corresponding to[M - 238 Da]. What happened to my lipopeptide? A: You have lost one of the palmitoyl chains due to ester cleavage. This is almost always caused by using EDT (e.g., Reagent K) in your cleavage cocktail. EDT is a potent nucleophile that attacks the protonated ester bonds via thiolysis. Solution: Switch to an EDT-free cleavage cocktail, such as TFA/TIPS/H2O (95:2.5:2.5)[2]. Triisopropylsilane (TIPS) provides sufficient carbocation scavenging without the nucleophilic attack on the lipid esters.

Q2: I switched to TFA/TIPS/H2O, but my yield is exceptionally low, and the resin looks clumped. A: The extreme hydrophobicity of the Pam2Cys group prevents the resin (especially standard polystyrene-based resins) from swelling adequately in pure TFA, trapping the cleaved peptide inside the polymer matrix. Solution: Incorporate a solubilizing organic solvent into the cleavage cocktail. Adding 10-20% Dichloromethane (DCM) significantly improves swelling and peptide recovery without altering the acidity enough to prevent cleavage.

Q3: How do I prevent thioether oxidation without using EDT? A: While EDT is the gold standard for preventing methionine or thioether oxidation, its incompatibility with Pam2Cys esters requires a physical rather than chemical workaround. Solution: Rely on TIPS as the primary scavenger, thoroughly degas your cleavage cocktail with an inert gas (Nitrogen or Argon), and perform the cleavage in a sealed vessel under an inert atmosphere.

Section 3: Cleavage Cocktail Selection Data

The following table summarizes the quantitative impact of various cleavage cocktails on Pam2Cys integrity.

Cleavage CocktailComposition (v/v)Ester StabilityScavenging EfficiencyRecommended Use
Reagent K TFA / Thioanisole / Water / Phenol / EDT (82.5:5:5:5:2.5)Low (High thiolysis risk)ExcellentAVOID for Pam2Cys
Standard TIPS TFA / TIPS / Water (95:2.5:2.5)High ModerateStandard Pam2Cys sequences[2]
Modified Lipophilic TFA / DCM / TIPS / Water (75:20:2.5:2.5)High ModerateHighly hydrophobic sequences

Section 4: Workflow Visualization

G Start Fmoc-Pam2Cys-OH Peptide on Resin CheckSeq Does sequence contain Met, Trp, or Arg(Pbf)? Start->CheckSeq SeqYes Yes: Scavengers Needed CheckSeq->SeqYes Yes SeqNo No: Minimal Scavengers CheckSeq->SeqNo No AvoidEDT CRITICAL: Avoid EDT! (Prevents Ester Thiolysis) SeqYes->AvoidEDT CocktailA Cocktail: TFA/TIPS/H2O (95:2.5:2.5) SeqNo->CocktailA CocktailB Cocktail: TFA/TIPS/H2O/Phenol (88:2:5:5) AvoidEDT->CocktailB Hydrophobic Assess Hydrophobicity (Resin Aggregation?) CocktailA->Hydrophobic CocktailB->Hydrophobic AddDCM Add 10-20% DCM to Cleavage Mix Hydrophobic->AddDCM High Cleavage Global Deprotection (2-3 hours, RT, Argon atm) Hydrophobic->Cleavage Normal AddDCM->Cleavage Precipitation Cold Ether Precipitation Cleavage->Precipitation

Decision tree for optimizing Fmoc-Pam2Cys-OH cleavage cocktails based on peptide sequence.

Section 5: Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the integrity of the Pam2Cys moiety during global deprotection.

Phase 1: Preparation & Degassing

  • Resin Washing: Wash the peptidyl-resin thoroughly with DCM (5 × 3 mL) to remove any residual DMF. Causality Note: Residual basic DMF will buffer the TFA, inhibiting cleavage and prolonging the time the lipid esters are exposed to acidic conditions.

  • Cocktail Formulation: Prepare the Modified Lipophilic cleavage cocktail: 75% TFA, 20% DCM, 2.5% TIPS, 2.5% H2O.

  • Degassing (Validation Step): Bubble Argon or Nitrogen gas directly through the cleavage cocktail for 5 minutes. This purges dissolved oxygen, protecting the thioether from oxidation without relying on EDT.

Phase 2: Cleavage Reaction 4. Reaction: Add 10 mL of the degassed cocktail per gram of resin. Seal the vessel under an Argon atmosphere. 5. Agitation: Gently agitate at room temperature (20-25°C) for exactly 2 hours. Causality Note: Do not exceed 3 hours. Prolonged exposure to aqueous TFA exponentially increases the risk of phospholipid ester hydrolysis[1].

Phase 3: Isolation & Validation 6. Filtration: Filter the cleavage mixture into a round-bottom flask. Wash the resin with neat TFA (2 × 2 mL) and DCM (2 × 2 mL) to extract any highly hydrophobic peptide trapped in the matrix. 7. Concentration: Evaporate the filtrate under a gentle stream of Nitrogen to approximately 10-20% of its original volume. Do not use heat. 8. Precipitation: Add the concentrated solution dropwise into 10 volumes of ice-cold diethyl ether. Centrifuge at 3000 × g for 5 minutes and decant the supernatant. 9. Self-Validation Check (Micro-cleavage): Before scaling up, always perform this protocol on a 10 mg resin sample. Analyze the crude precipitate via LC-MS. You must confirm the presence of the intact lipopeptide mass [M+H]+ and verify the absence of the [M - 238 Da]+ (des-palmitoyl) byproduct before proceeding with the bulk batch.

References

  • Supplementary information Synthesis and immunological evaluation of TLR1/2 ligand-conjugated receptor binding domains as self-adjuvanted vaccine candidates. Royal Society of Chemistry. URL:[Link][2]

  • Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. National Institutes of Health (PMC). URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to TLR Activation: Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH vs. Fmoc-Pam3Cys-OH

For researchers and drug development professionals navigating the intricate world of innate immunity, the selection of a precise Toll-like receptor (TLR) agonist is a pivotal decision that shapes experimental outcomes. S...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the intricate world of innate immunity, the selection of a precise Toll-like receptor (TLR) agonist is a pivotal decision that shapes experimental outcomes. Synthetic lipopeptides, which mimic the acylated N-termini of bacterial lipoproteins, are among the most potent activators of the TLR2 signaling pathway. This guide offers an in-depth, data-driven comparison of two commonly used TLR2 agonists: Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH (a diacylated lipopeptide, hereafter referred to as Fmoc-Pam2Cys-OH for clarity) and Fmoc-Pam3Cys-OH (a triacylated lipopeptide).

This guide is structured to provide a comprehensive technical overview, moving beyond a mere listing of specifications to a functional comparison grounded in scientific principles and experimental data. We will dissect their structural nuances, evaluate their performance in TLR activation assays, and provide detailed protocols to empower you to make an informed choice for your research.

The Foundational Difference: Structure Dictates TLR Specificity

At a molecular level, the key distinction between Fmoc-Pam2Cys-OH and Fmoc-Pam3Cys-OH lies in their degree of acylation. This structural difference is directly responsible for their differential engagement of TLR2 heterodimers.

  • Fmoc-Pam3Cys-OH is a triacylated lipopeptide. It possesses three palmitoyl chains, which are recognized by the TLR2/TLR1 heterodimer .[1][2] The three acyl chains are crucial for the stable formation of the TLR2/TLR1 complex, which initiates a downstream signaling cascade.[3]

  • Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH (Fmoc-Pam2Cys-OH) is a diacylated lipopeptide. Containing two palmitoyl chains, it is a specific agonist for the TLR2/TLR6 heterodimer .[2][4] The two lipid chains fit into a hydrophobic pocket formed by the TLR2 and TLR6 ectodomains, driving their dimerization and subsequent signal transduction.[5][6]

This fundamental divergence in TLR heterodimer recognition is the primary determinant of their distinct biological activities and is a critical consideration in experimental design.

The TLR2 Signaling Cascade: A Unified Pathway

Upon ligand binding and heterodimerization, both TLR2/1 and TLR2/6 initiate a common intracellular signaling pathway that is primarily dependent on the MyD88 adaptor protein.[7] This leads to the recruitment of IRAK kinases and TRAF6, culminating in the activation of key transcription factors like NF-κB and AP-1. These transcription factors then orchestrate the expression of a wide array of pro-inflammatory cytokines and chemokines.[1] While the core pathway is shared, some studies suggest that the specific composition of the activated TLR heterodimer may lead to subtle differences in the downstream gene expression profile, though this remains an area of ongoing research.[8]

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade Pam3 Fmoc-Pam3Cys-OH (Triacylated) TLR1_2 TLR1/TLR2 Pam3->TLR1_2 Pam2 Fmoc-Pam2Cys-OH (Diacylated) TLR2_6 TLR2/TLR6 Pam2->TLR2_6 MyD88 MyD88 TLR1_2->MyD88 TLR2_6->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK_IKK MAPK Pathway IKK Complex TRAF6->MAPK_IKK AP1_NFkB AP-1 NF-κB MAPK_IKK->AP1_NFkB Nucleus Nucleus AP1_NFkB->Nucleus Cytokines Pro-inflammatory Cytokine & Chemokine Gene Expression Nucleus->Cytokines

Figure 1. Simplified schematic of the TLR2 signaling pathway activated by diacylated and triacylated lipopeptides.

Performance in TLR Activation Assays: A Comparative Analysis

The biological activity of these agonists is most commonly assessed using in vitro TLR activation assays. These assays typically employ either reporter cell lines, such as HEK-Blue™ cells expressing specific TLRs, or primary immune cells.

  • Reporter Cell Lines: HEK-Blue™ cells are engineered to express a specific TLR heterodimer (e.g., TLR2/1 or TLR2/6) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. The level of SEAP activity in the supernatant is directly proportional to TLR activation.[9][10][11][12][13]

  • Primary Immune Cells: Primary cells like human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived macrophages (BMDMs) provide a more physiologically relevant system. TLR activation is quantified by measuring the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, via ELISA.[14][15][16]

Comparative Agonist Potency

The following table summarizes typical experimental data for the activation of TLR2 by these lipopeptides. Note that EC50 values can vary based on the specific cell type, assay conditions, and purity of the reagents.

AgonistPrimary TLR TargetTypical EC50 Range (HEK-Blue™ cells)Typical Cytokine Response (Primary Cells)
Fmoc-Pam3Cys-OH TLR2/TLR1 0.1 - 10 ng/mLPotent induction of TNF-α and IL-6.[14]
Fmoc-Pam2Cys-OH TLR2/TLR6 1 - 50 ng/mLStrong induction of TNF-α and IL-6.[14][15]

Key Experimental Insights:

  • Potency: Triacylated lipopeptides like Fmoc-Pam3Cys-OH are generally more potent TLR2 activators than their diacylated counterparts, as reflected by their lower EC50 values.

  • Stereochemistry Matters: The stereochemistry of the glycerol moiety is critical for activity. The natural (R)-stereoisomer of the lipidated cysteine is significantly more potent than the (S)-isomer.[4][17][18]

  • Cell-Specific Responses: The relative expression levels of TLR1 and TLR6 on the target cells will influence the magnitude of the response to each agonist.[19]

A Practical Guide: Experimental Protocols

To ensure robust and reproducible data, a well-validated protocol is essential. The following is a detailed methodology for a standard TLR activation assay using HEK-Blue™ reporter cells.

Protocol: TLR2 Activation Assay with HEK-Blue™ Cells

Materials:

  • HEK-Blue™ hTLR2 cells (and appropriate null control cells)

  • HEK-Blue™ Detection medium

  • Fmoc-Pam2Cys-OH and Fmoc-Pam3Cys-OH

  • Positive controls (e.g., Pam2CSK4 for TLR2/6, Pam3CSK4 for TLR2/1)

  • Negative control (cell culture medium)

  • Sterile, 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (620-655 nm)

Experimental Workflow Diagram

TLR_Assay_Workflow HEK-Blue™ TLR Activation Assay Workflow cluster_preparation I. Preparation cluster_incubation II. Incubation cluster_analysis III. Analysis prep_agonists Prepare serial dilutions of Fmoc-Pam2Cys-OH & Fmoc-Pam3Cys-OH add_agonists Add 20 µL of agonist dilutions and controls to a 96-well plate prep_agonists->add_agonists prep_cells Harvest and resuspend HEK-Blue™ hTLR2 cells in HEK-Blue™ Detection medium add_cells Add 180 µL of cell suspension to each well prep_cells->add_cells incubate_plate Incubate for 16-24 hours at 37°C, 5% CO2 add_cells->incubate_plate read_plate Measure absorbance at 620-655 nm incubate_plate->read_plate analyze_data Plot dose-response curves and calculate EC50 values read_plate->analyze_data

Figure 2. A step-by-step workflow for performing a TLR activation assay using HEK-Blue™ reporter cells.

Step-by-Step Methodology:

  • Agonist Preparation:

    • Reconstitute the lyophilized Fmoc-Pam2Cys-OH and Fmoc-Pam3Cys-OH in a suitable solvent (e.g., DMSO) to create concentrated stock solutions.

    • Prepare serial dilutions of the stock solutions in cell culture medium to achieve the desired final concentrations for the assay. A broad concentration range is recommended to establish a full dose-response curve.

  • Cell Preparation and Seeding:

    • Culture HEK-Blue™ hTLR2 cells according to the manufacturer's instructions.

    • On the day of the assay, harvest the cells and resuspend them in pre-warmed HEK-Blue™ Detection medium at the recommended cell density.

    • Dispense 180 µL of the cell suspension into each well of a 96-well plate.

  • Cell Stimulation:

    • Add 20 µL of the prepared agonist dilutions, positive controls, and negative control to the appropriate wells.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 16-24 hours in a humidified incubator at 37°C with 5% CO2.

  • SEAP Detection and Measurement:

    • The SEAP produced by the activated cells will react with a substrate in the HEK-Blue™ Detection medium, resulting in a color change.

    • Measure the absorbance of the supernatant at a wavelength between 620 and 655 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the negative control wells from all other readings.

    • Plot the corrected absorbance values against the logarithm of the agonist concentrations.

    • Use a suitable software package to perform a non-linear regression analysis (e.g., four-parameter logistic curve fit) to determine the EC50 for each agonist.

Selecting the Optimal Agonist for Your Research Application

The choice between Fmoc-Pam2Cys-OH and Fmoc-Pam3Cys-OH should be guided by your specific research question.

  • To study TLR2/1-specific signaling: Fmoc-Pam3Cys-OH is the appropriate choice for investigating the downstream consequences of TLR2/1 activation.

  • To study TLR2/6-specific signaling: Fmoc-Pam2Cys-OH should be used to specifically probe the TLR2/6 signaling pathway.

  • For general TLR2 activation or as a potent adjuvant: Fmoc-Pam3Cys-OH is often preferred due to its higher potency.

  • To dissect the differential roles of TLR2/1 and TLR2/6: Employing both agonists in parallel is essential for comparative studies aiming to delineate the unique contributions of each heterodimer to the immune response.

Conclusion

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH and Fmoc-Pam3Cys-OH are invaluable tools for interrogating the innate immune system. Their precise targeting of the TLR2/6 and TLR2/1 heterodimers, respectively, allows for a nuanced dissection of TLR2-mediated signaling. By understanding their structural and functional differences and employing rigorous, well-controlled experimental protocols, researchers can confidently select the appropriate agonist to advance their investigations in immunology, vaccine development, and therapeutic design.

References

  • Jin, M. S., Kim, S. E., Heo, J. Y., Lee, M. E., Kim, H. M., Paik, S. G., Lee, H., & Lee, J. O. (2007). Crystal structure of the TLR1-TLR2 heterodimer induced by a tri-acylated lipopeptide. Cell, 130(6), 1071–1082.
  • Kang, J. Y., Nan, X., Jin, M. S., Youn, S. J., Kim, Y. J., Kim, S. C., ... & Lee, J. O. (2009). Recognition of lipopeptide patterns by Toll-like receptor 2-Toll-like receptor 6 heterodimer. Immunity, 31(6), 873-884.
  • InvivoGen. (n.d.). HEK-Blue™ hTLR2. Retrieved from [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 22(1), 4–27.
  • Moyle, P. M., & Toth, I. (2008). Self-adjuvanting lipopeptide vaccines. Current medicinal chemistry, 15(5), 506–516.
  • Zeng, W., Saris, C. J., Davis, P. F., & Toth, I. (2010). Structural requirement for the agonist activity of the TLR2 ligand Pam2Cys. Amino acids, 39(2), 471–480.
  • Shakya, N., Sane, S. A., & Gupta, S. (2011). Effect of Pam3Cys induced protection on the therapeutic efficacy of miltefosine against experimental visceral leishmaniasis. Peptides, 32(10), 2131–2133.
  • Hauk, T. G., Krichevsky, O., & Fischer, D. (2011). Stimulation of axon regeneration in the mature optic nerve by intravitreal application of the toll-like receptor 2 agonist Pam3Cys. Investigative ophthalmology & visual science, 52(8), 5497–5503.
  • Chan, L. L., Lai, N., & Qiu, J. (2012). A novel method for kinetic measurements of rare cell proliferation using Cellometer image-based cytometry. Journal of immunological methods, 375(1-2), 112–119.

Sources

Comparative

A Researcher's Comparative Guide to Mass Spectrometry of Fmoc-Pam2Cys-OH Synthesized Peptides: MALDI-TOF vs. ESI

For researchers and drug development professionals working with synthetic lipopeptides, particularly those involving the TLR2 agonist building block Fmoc-Pam2Cys-OH, robust analytical characterization is not just a quali...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with synthetic lipopeptides, particularly those involving the TLR2 agonist building block Fmoc-Pam2Cys-OH, robust analytical characterization is not just a quality control step—it is fundamental to ensuring the efficacy and safety of the final product. The unique amphiphilic nature of these molecules, combining a hydrophobic di-palmitoyl tail with a hydrophilic peptide backbone, presents significant challenges for standard analytical techniques. This guide provides an in-depth, experience-driven comparison of two cornerstone mass spectrometry (MS) techniques, Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Electrospray Ionization (ESI), for the characterization of Fmoc-Pam2Cys-OH synthesized peptides.

The Analytical Challenge: The Amphiphilic Nature of Pam2Cys Peptides

Fmoc-Pam2Cys-OH is a crucial building block for creating synthetic lipopeptides that can elicit an immune response by activating Toll-like Receptor 2 (TLR2).[1] Its structure consists of a cysteine residue to which two palmitic acid chains are attached via a glycerol linker, and an Fmoc protecting group on the amine.[2][3][4][5] When this moiety is incorporated into a peptide, the resulting molecule has a distinct polar head (the peptide) and a non-polar tail (the lipid). This amphiphilicity leads to several analytical hurdles:

  • Aggregation: Lipopeptides can form micelles or other aggregates in solution, which can suppress ionization and complicate spectra.

  • Poor Solubility: They often have poor solubility in typical mass spectrometry solvents.

  • Ionization Suppression: The hydrophobic lipid portion can interfere with the ionization of the peptide portion, or vice versa.

Choosing the right MS technique is therefore critical to overcoming these challenges and obtaining clear, interpretable data.

MALDI-TOF Mass Spectrometry: The Rapid Screening Workhorse

MALDI-TOF MS is a powerful technique for the analysis of a wide range of molecules, including peptides and lipids.[6][7] It is particularly well-suited for rapid screening and quality control of synthetic products.[8]

Principle of MALDI-TOF for Lipopeptide Analysis

In MALDI-TOF, the analyte is co-crystallized with a matrix compound on a target plate. A pulsed laser desorbs and ionizes the analyte, and the resulting ions are accelerated into a time-of-flight mass analyzer. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio (m/z). For lipopeptides, the choice of matrix is critical to ensure efficient energy absorption and transfer, leading to soft ionization with minimal fragmentation.

MALDI_Workflow cluster_synthesis Peptide Synthesis cluster_maldi MALDI-TOF Analysis synth Solid-Phase Synthesis with Fmoc-Pam2Cys-OH cleavage Cleavage & Deprotection synth->cleavage purification Crude Peptide Purification (HPLC) cleavage->purification sample_prep Sample-Matrix Co-crystallization purification->sample_prep Analyte ionization Laser Desorption & Ionization sample_prep->ionization analysis Time-of-Flight Mass Analysis ionization->analysis

Caption: Workflow from synthesis to MALDI-TOF analysis.
Experimental Protocol: MALDI-TOF
  • Matrix Selection: For lipopeptides, α-cyano-4-hydroxycinnamic acid (CHCA) is a common and effective choice.[9] Sinapinic acid can also be used, particularly for larger lipopeptides.

  • Sample Preparation:

    • Prepare a saturated solution of CHCA in a 1:1 mixture of acetonitrile and water, with 0.1% trifluoroacetic acid (TFA).

    • Dissolve the purified lipopeptide in a suitable solvent. A mixture of acetonitrile and water is a good starting point. For highly hydrophobic peptides, small amounts of formic acid or solvents like isopropanol may be necessary to improve solubility.

    • Mix the analyte solution with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Instrument Settings:

    • Use a reflectron mode for higher mass accuracy.

    • Acquire spectra in positive ion mode, as peptides readily form [M+H]+ ions.

    • Calibrate the instrument using a standard peptide mixture with masses bracketing the expected mass of the analyte.

Expected Results and Data Interpretation

A successful MALDI-TOF analysis will produce a spectrum dominated by the singly charged molecular ion ([M+H]+). You may also observe adducts with sodium ([M+Na]+) or potassium ([M+K]+), which are typically 22 and 38 Da higher than the protonated molecule, respectively. The high resolution of modern TOF analyzers allows for accurate mass determination, which can be used to confirm the elemental composition of the synthesized peptide.

ESI Mass Spectrometry: The Structural Elucidation Powerhouse

Electrospray ionization (ESI) mass spectrometry is another soft ionization technique that is highly compatible with liquid chromatography (LC).[7] This coupling (LC-ESI-MS) makes it an incredibly powerful tool for analyzing complex mixtures and for detailed structural characterization.[10]

Principle of ESI-MS for Lipopeptide Analysis

In ESI, a liquid sample is passed through a heated, charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[11] A key feature of ESI is the formation of multiply charged ions ([M+nH]n+), which allows for the analysis of high-mass molecules on instruments with a limited m/z range.[12]

ESI_vs_MALDI

Caption: Conceptual comparison of MALDI and ESI ionization.
Experimental Protocol: ESI-MS
  • Solvent System: The choice of solvent is crucial for ESI.[12]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • A gradient elution from low to high organic content is typically used in LC-MS to separate the lipopeptide from impurities and to facilitate its elution from the column.

  • LC Separation:

    • Use a C4 or C8 reversed-phase column, as the high hydrophobicity of the Pam2Cys moiety requires a less retentive stationary phase than a standard C18 column.

  • Instrument Settings:

    • Operate in positive ion mode.

    • Optimize the capillary voltage, gas flow, and temperature to achieve stable spray and efficient desolvation.

    • The formation of multiply charged ions is common, so the mass spectrometer should be scanned over a wide m/z range.

Expected Results and Data Interpretation

The ESI mass spectrum of a lipopeptide will typically show a series of peaks corresponding to different charge states of the molecule. Deconvolution software can be used to process this series of peaks and calculate the molecular weight of the peptide. When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information. By selecting a specific precursor ion and fragmenting it, the amino acid sequence of the peptide can be confirmed.[13]

Head-to-Head Comparison: MALDI-TOF vs. ESI

FeatureMALDI-TOFESI
Primary Ion Species Singly charged ions ([M+H]+)Multiply charged ions ([M+nH]n+)
Mass Accuracy High (<5 ppm with internal calibration)High (<5 ppm with internal calibration)
Sample Throughput High (can analyze dozens of samples in minutes)Lower (dependent on LC run time)
Tolerance to Contaminants More tolerant to salts and buffersLess tolerant to salts and non-volatile buffers
Coupling to LC Possible, but less commonStandard and routine
Fragmentation (MS/MS) Possible with TOF/TOF instrumentsRoutine and provides rich structural data
Best For... Rapid QC, purity checks, accurate mass determinationDetailed structural analysis, mixture analysis, sequencing
Expert Insights: Making the Right Choice

Decision_Tree

Caption: Decision tree for selecting an MS technique.

For the routine quality control of a known Fmoc-Pam2Cys-OH synthesized peptide, MALDI-TOF is often the more efficient choice . Its speed, ease of use, and tolerance to minor impurities make it ideal for quickly confirming the molecular weight of the final product.[14]

However, when faced with an unknown impurity, or if the peptide sequence needs to be definitively confirmed, LC-ESI-MS/MS is the superior technique .[15][16] The chromatographic separation is invaluable for resolving complex mixtures, and the fragmentation data from MS/MS provides unambiguous sequence information.[17][18]

Troubleshooting Common Issues
  • Low Signal Intensity: This can be due to aggregation or poor ionization. In MALDI, try a different matrix or solvent system. For ESI, adjusting the mobile phase composition (e.g., adding a small amount of isopropanol) can improve solubility and ionization efficiency.[19][20]

  • Complex Spectra: In MALDI, this may be due to salt adducts. In ESI, it could be due to a mixture of charge states or the presence of impurities. LC separation prior to ESI is the best way to simplify complex spectra.

  • Peak Broadening: This can be caused by aggregation. In LC-ESI-MS, using a lower concentration of the analyte and optimizing the mobile phase can help to mitigate this effect.

Conclusion

Both MALDI-TOF and ESI mass spectrometry are indispensable tools for the characterization of Fmoc-Pam2Cys-OH synthesized peptides. They are not mutually exclusive; rather, they are complementary techniques that provide different types of information.[21] For high-throughput screening and routine quality control, the speed and simplicity of MALDI-TOF are advantageous. For in-depth structural characterization, impurity profiling, and sequence confirmation, the combination of liquid chromatography with ESI-MS/MS is unparalleled. A well-equipped laboratory will leverage the strengths of both techniques to ensure the comprehensive and accurate characterization of these challenging but vital biomolecules.

References

  • PubChem. Fmoc-(R)Pam2Cys-OH | C53H83NO8S. National Institutes of Health. Available from: [Link]

  • Lohner, K., et al. Effects of Surface Charge of Amphiphilic Peptides on Peptide–Lipid Interactions in the Gas Phase and in Solution. Langmuir. Available from: [Link]

  • Vater, J., et al. Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry of Lipopeptide Biosurfactants in Whole Cells and Culture Filtrates of Bacillus subtilis C-1 Isolated from Petroleum Sludge. Applied and Environmental Microbiology. Available from: [Link]

  • Fuchs, B. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Molecules. Available from: [Link]

  • Mtoz Biolabs. Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS. Available from: [Link]

  • Hsieh, Y.L., et al. Identification of lipopeptide isoforms by MALDI-TOF-MS/MS based on the simultaneous purification of iturin, fengycin, and surfactin by RP-HPLC. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Debois, D., et al. In Situ Analysis of Bacterial Lipopeptide Antibiotics by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. Springer Nature Experiments. Available from: [Link]

  • Nadler, W.M., et al. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Journal of Proteome Research. Available from: [Link]

  • Scilit. Simultaneous Determination of Absolute Configuration and Quantity of Lipopeptides Using Chiral Liquid Chromatography/Mass Spectrometry and Diastereomeric Internal Standards. Available from: [Link]

  • Woods, A.S., et al. A Study of Peptide–Peptide Interactions Using MALDI Ion Mobility o-TOF and ESI Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Murphy, R.C., et al. Comparative Identification of Prostanoid Inducible Proteins by LC-ESI-MS/MS and MALDI-TOF Mass Spectrometry. Chemical Research in Toxicology. Available from: [Link]

  • Cociorva, O., et al. Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. Analytical Chemistry. Available from: [Link]

  • Cociorva, O., et al. Enhancing electrospray ionization efficiency of peptides by derivatization. PubMed. Available from: [Link]

  • Mc Cann, A. Investigating microbial lipopeptides with novel mass spectrometry tools. University of Liège. Available from: [Link]

  • Hixson, K.K., et al. Identification of 2D-gel proteins: a comparison of MALDI/TOF peptide mass mapping to mu LC-ESI tandem mass spectrometry. PubMed. Available from: [Link]

  • Vecino, X., et al. MALDI-TOF-MS/MS of lipopeptides contained in the ethanolic extract... ResearchGate. Available from: [Link]

  • Wang, Y., et al. LC-MS and Transcriptome Analysis of Lipopeptide Biosynthesis by Bacillus velezensis CMT-6 Responding to Dissolved Oxygen. MDPI. Available from: [Link]

  • Janek, T., et al. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent. Journal of Chromatography B. Available from: [Link]

  • Das, P., et al. MALDI-ToF mass spectral analysis of the lipopeptides produced by B. circulans after separation by preparative TLC. ResearchGate. Available from: [Link]

  • Kumar, A., et al. Supporting Information. Digital CSIC. Available from: [Link]

  • Ho, Y., et al. A Method for the Generation of Pam2Cys-Based Lipopeptide Mimics via CuAAC Click Chemistry. Synlett. Available from: [Link]

  • UAB Mass Spectrometry. Applications of ESI-MS for peptides. Available from: [Link]

  • European Pharmaceutical Review. Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Available from: [Link]

  • Aliyari, E., et al. Formation of Gaseous Peptide Ions from Electrospray Droplets: Competition between Ion Evaporation Mechanism (IEM) and Charged. Western University Open Repository. Available from: [Link]

  • Clemmer, D.E., et al. Separation of Isomeric Peptides Using Electrospray Ionization/High-Resolution Ion Mobility Spectrometry. Analytical Chemistry. Available from: [Link]

  • Digital CSIC. Electronic Supplementary Material (ESI) for Chemical Science. Available from: [Link]

  • Sidney, J., et al. Predicting the Success of Fmoc-Based Peptide Synthesis. Journal of the American Chemical Society. Available from: [Link]

  • Shimadzu. Quality Control of Synthetic Peptides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer. Available from: [Link]

  • Moll, A., et al. MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins. Journal of Proteome Research. Available from: [Link]

  • Liu, Y., et al. Rapid analysis of peptides and amino acids by CE-ESI-MS using chemically modified fused-silica capillaries. PubMed. Available from: [Link]

  • Medzihradszky, K.F., et al. De Novo Sequencing of Peptides Using MALDI/TOF-TOF. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • La Gatta, S., et al. Matrix Selection Strategies for MALDI-TOF MS/MS Characterization of Cyclic Tetrapyrroles in Blood and Food Samples. Molecules. Available from: [Link]

Sources

Validation

Analytical Superiority in Lipopeptide Characterization: NMR Spectroscopy Validation of Synthetic Pam2Cys Structures

Executive Summary Pam2Cys (S-[2,3-bis(palmitoyloxy)propyl]cysteine) is a highly potent, synthetic diacylated lipopeptide that mimics the amino terminus of macrophage-activating lipopeptide-2 (MALP-2). As a specific agoni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pam2Cys (S-[2,3-bis(palmitoyloxy)propyl]cysteine) is a highly potent, synthetic diacylated lipopeptide that mimics the amino terminus of macrophage-activating lipopeptide-2 (MALP-2). As a specific agonist for the Toll-like receptor 2/6 (TLR2/6) heterodimer, it is a highly sought-after adjuvant in modern vaccine development 1. However, the biological efficacy of Pam2Cys is intrinsically linked to its stereochemistry. The R-stereoisomer of the thio-glycerol core exhibits significantly higher TLR2/6 activation and downstream pro-inflammatory cytokine (IL-6, TNF-α) release compared to the S-isomer 23. Consequently, rigorous structural validation of synthetic Pam2Cys is non-negotiable for drug development professionals.

TLR2_Signaling Pam2Cys Pam2Cys Lipopeptide (R-Stereoisomer) TLR2_6 TLR2/TLR6 Heterodimer (Cell Membrane) Pam2Cys->TLR2_6 Agonist Binding MyD88 MyD88 Adaptor Protein TLR2_6->MyD88 Signal Transduction IRAK_TRAF6 IRAK / TRAF6 Complex MyD88->IRAK_TRAF6 Kinase Cascade NFkB NF-κB Translocation (Nucleus) IRAK_TRAF6->NFkB Activation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Gene Expression

TLR2/6 signaling pathway activation by R-Pam2Cys leading to cytokine production.

Analytical Comparison: Why NMR Outperforms MS and HPLC

When characterizing complex lipopeptides, analytical laboratories typically rely on three primary techniques. As a Senior Application Scientist, I evaluate these methods based on their ability to provide definitive structural proof:

  • High-Performance Liquid Chromatography (HPLC-UV/ELSD):

    • Utility: Excellent for assessing macroscopic purity and monitoring reaction kinetics during solid-phase peptide synthesis.

    • Limitation: Fails to provide 3D structural data. While chiral columns can sometimes resolve diastereomers, HPLC cannot de novo assign the absolute R or S configuration without pre-validated reference standards.

  • High-Resolution Mass Spectrometry (HRMS & MS/MS):

    • Utility: Unparalleled sensitivity. Confirms the exact molecular weight and validates the peptide backbone sequence through collision-induced dissociation (CID).

    • Limitation: Mass spectrometry is structurally "blind" to stereochemistry. Both the R and S isomers of Pam2Cys yield identical mass-to-charge (m/z) ratios and nearly indistinguishable fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Utility: The definitive gold standard for stereochemical and regiochemical validation. Through 1D ( 1 H, 13 C) and 2D (COSY, HSQC) experiments, NMR provides a direct map of the molecular spin systems. It unambiguously differentiates the R and S configurations of the diacylglycerol moiety by resolving the distinct chemical environments of the diastereotopic protons 2.

The Physical Chemistry of Lipopeptides & Experimental Causality

A common pitfall in lipopeptide NMR is poor spectral resolution. Why does this happen? Pam2Cys is highly amphiphilic. In aqueous or moderately polar solvents, it rapidly self-assembles into unilamellar vesicles or spherical micelles 4. This supramolecular aggregation restricts the tumbling rate of the molecules in solution, leading to severe T2​ relaxation shortening and extreme line broadening, rendering the spectra uninterpretable.

The Causality of Solvent Choice: To acquire high-fidelity NMR data, we must chemically and thermally disrupt these aggregates. Using a mixed solvent system of deuterated chloroform and methanol (CDCl 3​ :MeOD-d 4​ , 2:1 v/v) solvates both the hydrophobic palmitoyl chains and the polar peptide backbone. Elevating the probe temperature to 313 K further increases molecular tumbling, yielding the sharp, well-resolved resonances required for stereochemical assignment.

Step-by-Step NMR Validation Protocol

This protocol is designed as a self-validating system to ensure data integrity during the structural confirmation of synthetic Pam2Cys.

Step 1: Sample Preparation

  • Weigh 5–10 mg of the purified Pam2Cys lipopeptide into a clean glass vial.

  • Dissolve the sample in 600 µL of a freshly prepared CDCl 3​ :MeOD-d 4​ (2:1 v/v) mixture.

  • Self-Validation Check: Visually inspect the solution. It must be optically clear. Any turbidity indicates incomplete dissolution or persistent micellization, which will ruin the NMR acquisition. Sonicate for 60 seconds if necessary.

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). Transfer to a 5 mm precision NMR tube.

Step 2: Thermal Equilibration and Tuning

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Set the probe temperature to 313 K (40 °C) and allow 10 minutes for thermal equilibration to ensure uniform molecular dynamics.

  • Perform automated tuning and matching (ATM), followed by rigorous 3D gradient shimming to achieve a TMS line width at half-height of <1.0 Hz.

Step 3: 1D 1 H and 13 C Acquisition

  • Acquire a standard 1D 1 H spectrum (e.g., Bruker zg30 pulse program) with 64 scans, a 2-second relaxation delay ( D1​ ), and an acquisition time of 3 seconds.

  • Acquire a 1D 13 C spectrum with proton decoupling (e.g., zgpg30) using 1024–2048 scans to ensure an adequate signal-to-noise ratio for the quaternary ester carbons.

Step 4: 2D COSY and HSQC Acquisition

  • Acquire a 1 H- 1 H COSY spectrum to trace the scalar couplings from the amide protons through the amino acid side chains, specifically isolating the Cys-H α and the diacylglycerol CH-CH 2​ spin systems.

  • Acquire a 1 H- 13 C HSQC spectrum to correlate protons with their directly attached carbons, definitively assigning the diastereotopic CH 2​ groups of the thio-glycerol core.

NMR_Workflow Prep Sample Prep (CDCl3:MeOD) Temp Thermal Equilibration (313 K) Prep->Temp Acq1D 1D 1H/13C NMR (zg30 / zgpg30) Temp->Acq1D Acq2D 2D COSY & HSQC (Spin System Mapping) Acq1D->Acq2D Analysis Stereochemical Validation (R vs S) Acq2D->Analysis

Step-by-step NMR workflow for overcoming aggregation and validating stereochemistry.

Quantitative Data Presentation: R vs. S Isomer Differentiation

The stereochemical difference between the R and S isomers of the Pam2Cys core manifests primarily in the chemical shifts of the diacylglycerol moiety. The table below summarizes the critical 1 H and 13 C NMR shifts used to validate the R-stereoisomer (the biologically active form) against the S-stereoisomer 2.

Table 1: Comparative NMR Chemical Shifts for R- and S-Pam2Cys Core Derivatives (in CDCl 3​ )

Nucleus / PositionR-Isomer Shift (ppm)S-Isomer Shift (ppm)Diagnostic Value
1 H: Glycerol CH 4.69 (dt, J = 8.1, 3.2 Hz)4.69 (dt, J = 8.2, 3.2 Hz)Overlapping; low diagnostic value
1 H: Glycerol CH 2​ (S-linked) 2.76 (ddd, J = 21.0, 13.9, 5.9 Hz)2.86–2.76 (m) & 2.67 (dd, J = 13.9, 7.7 Hz)High ; distinct splitting patterns confirm stereocenter
1 H: Cys H- α 4.43 (d, J = 5.2 Hz)4.45–4.38 (m)High ; doublet vs. multiplet distinguishes isomers
13 C: Glycerol CH 2​ (S-linked) 35.935.4Moderate; slight downfield shift in R-isomer

Note: The distinct multiplet patterns at the S-linked CH 2​ position and the Cys H- α are the definitive markers for confirming the successful synthesis of the target R-enantiomer.

Conclusion

While Mass Spectrometry and HPLC are indispensable for sequence verification and purity analysis, they fall short of providing the absolute 3D structural confirmation required for lipopeptide drug development. NMR spectroscopy, when executed with a deep understanding of lipopeptide physical chemistry (specifically, the necessity of aggregation disruption), remains the only self-validating analytical method capable of confirming the critical R-stereochemistry of synthetic Pam2Cys structures.

References

  • TLR2 and TLR6 activation by N-acetyl Pam2Cys and analogues. ResearchGate. Available at:[Link]

  • Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants. NIH/PMC. Available at:[Link]

  • Differential outcomes of TLR2 engagement in inflammation‐induced preterm birth. NIH/PMC. Available at: [Link]

  • Spectroscopic signatures of an Fmoc-tetrapeptide, Fmoc and fluorene. ResearchGate. Available at: [Link]

Sources

Comparative

Assessing Purity of Commercial Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH via LC-MS: A Comparative Analytical Guide

Executive Summary Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH, commonly known as Fmoc-Pam2Cys-OH , is a highly hydrophobic, diacylated lipopeptide building block. It is a critical raw material used in solid-phase peptid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH, commonly known as Fmoc-Pam2Cys-OH , is a highly hydrophobic, diacylated lipopeptide building block. It is a critical raw material used in solid-phase peptide synthesis (SPPS) to generate Toll-like receptor 2/6 (TLR2/6) agonists (e.g., MALP-2, FSL-1), which serve as potent immunoadjuvants in vaccine development [3]. Because the biological efficacy of these vaccines relies entirely on the precise activation of the TLR2/6 heterodimer [4], the purity of the starting Fmoc-Pam2Cys-OH material is paramount.

This guide provides an authoritative comparison of commercial Fmoc-Pam2Cys-OH products, details the mechanistic challenges of analyzing heavily lipidated peptides, and establishes a self-validating LC-MS protocol utilizing low-hydrophobicity stationary phases to ensure absolute data integrity.

TLR L Pam2Cys Lipopeptide R TLR2/6 Heterodimer L->R Binds M MyD88 Adaptor R->M Recruits N NF-κB Activation M->N Signals

Pam2Cys-mediated activation of the TLR2/6 signaling pathway.

Mechanistic Insights: The Analytical Challenge

Assessing the purity of Fmoc-Pam2Cys-OH via standard Liquid Chromatography-Mass Spectrometry (LC-MS) presents a severe analytical bottleneck. The molecule possesses two 16-carbon palmitoyl chains alongside a bulky, hydrophobic Fmoc protecting group.

The Causality of Column Failure: When subjected to standard C18 reversed-phase columns, the extreme hydrophobicity of Fmoc-Pam2Cys-OH leads to irreversible binding to the stationary phase. The high carbon load of C18 silica matrices causes excessive van der Waals interactions with the lipid tails. This results in severe peak tailing, artificially low recovery rates, and catastrophic carryover between analytical runs[1].

The Solution: To mitigate this, analytical scientists must pivot to low-hydrophobicity stationary phases, such as C4 or C8 columns [2]. The shorter alkyl chains reduce the interaction surface area, allowing the lipopeptide to elute efficiently when paired with strong organic modifiers like Isopropanol (IPA) and elevated column temperatures [5].

G A Fmoc-Pam2Cys-OH (Highly Hydrophobic) B C18 Column (High Carbon Load) A->B Standard LC C C4 Column (Low Carbon Load) A->C Optimized LC D Irreversible Binding & Peak Tailing B->D Result E Sharp Peaks & High Recovery C->E Result

Logic for selecting C4 columns over C18 for hydrophobic lipopeptides.

Comparative Analysis: High-Purity vs. Standard-Grade Commercial Products

To demonstrate the necessity of optimized LC-MS conditions and the variance in commercial reagent quality, we compared two commercial grades of Fmoc-Pam2Cys-OH: a High-Purity Grade (Vendor A) and a Standard Grade (Vendor B) . Both were analyzed using the optimized C4-based LC-MS methodology detailed in the next section.

Analytical MetricHigh-Purity Grade (Vendor A)Standard Grade (Vendor B)Impact on Downstream Synthesis
Overall Purity (UV 254 nm) > 98.5%92.1%Lower purity drastically reduces final lipopeptide yield.
Monoacylated Impurity < 0.5%4.3%Causes truncated TLR activation profiles (acts as TLR antagonist).
Fmoc-Deprotected Species Not Detected1.8%Leads to premature side-chain coupling during SPPS.
Mass Accuracy (HRMS) < 2 ppm error< 5 ppm errorConfirms structural identity in both, but highlights background noise in B.
Peak Symmetry (C4 Column) 1.05 (Excellent)1.12 (Good)Ensures accurate integration and quantification.

Data Interpretation: Vendor B's standard grade contains a significant fraction of monoacylated impurities. Because monoacylated Pam1Cys derivatives can act as TLR antagonists rather than agonists, using Vendor B's product could critically compromise downstream immunological assays.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating carryover check . Due to the "sticky" nature of lipopeptides, if the blank injection following the sample shows >0.1% of the target mass, the system is compromised, and the wash protocol must be adjusted before proceeding.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of Fmoc-Pam2Cys-OH in 1.0 mL of 50% Isopropanol / 50% Methanol. Vortex for 2 minutes and sonicate for 5 minutes.

  • Causality: Standard Acetonitrile (ACN)/Water mixtures will cause immediate precipitation. The inclusion of IPA is non-negotiable as it ensures the complete solvation of the dual C16 lipid tails, preventing sample loss in the vial.

Step 2: Chromatographic Separation (Optimized)

  • Column: C4 stationary phase (e.g., YMC-Triart Bio C4), 2.1 x 100 mm, 1.9 µm.

  • Column Temperature: 60°C. Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer, effectively eliminating peak broadening for large lipophilic molecules.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in 80% IPA / 20% ACN.

  • Gradient: 50% B to 100% B over 10 minutes, hold at 100% B for 5 minutes to ensure complete elution. Flow rate: 0.3 mL/min.

Step 3: Mass Spectrometry (ESI-HRMS)

  • Action: Operate in Positive Electrospray Ionization (ESI+) mode.

  • Target Ions: Monitor for the protonated adduct (approx. m/z 893.6) and the sodium adduct (approx. m/z 915.6).

Step 4: Self-Validation (Carryover Check)

  • Action: Immediately inject a blank solvent (50% IPA/MeOH) using the identical gradient.

  • Acceptance Criteria: Extract the ion chromatogram (EIC) for m/z 893.6 in the blank run. The peak area must be <0.1% of the sample peak area. If it exceeds this, run a saw-tooth gradient wash (alternating 10% B to 100% B) until the baseline is restored.

Workflow S1 Sample Prep (50% IPA/MeOH) S2 Chromatography (C4 Column, 60°C) S1->S2 Injects S3 Mass Spec (ESI+, HRMS) S2->S3 Elutes S4 Validation (Blank Injection) S3->S4 Triggers

Self-validating LC-MS workflow for highly hydrophobic lipopeptides.

Conclusion

The structural complexity of Fmoc-Pam2Cys-OH demands a departure from standard analytical workflows. By transitioning from C18 to C4 columns and integrating strong organic modifiers like Isopropanol, researchers can bypass the irreversible binding that plagues lipopeptide analysis. Furthermore, as demonstrated by the comparative data, sourcing High-Purity grade reagents is critical; monoacylated impurities present in standard-grade materials can act as silent antagonists in downstream TLR2/6 biological assays, rendering months of synthetic effort obsolete.

References

  • Derringer desirability and kinetic plot LC-column comparison approach for MS-compatible lipopeptide analysis Journal of Chromatography A / PubMed1

  • UHPLC analysis of cyclic peptides under LC/MS compatible conditions Chromatography Today 2

  • Incorporation of a Toll-like receptor 2/6 agonist potentiates mRNA vaccines against cancer and infectious diseases PubMed Central (PMC)3

  • A totally synthetic vaccine of generic structure that targets Toll-like receptor 2 on dendritic cells and promotes antibody or cytotoxic T cell responses PNAS 4

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis LCMS.cz 5

Sources

Validation

A Researcher's Guide to Evaluating Dendritic Cell Maturation: A Comparison of Pam2Cys and Pam3Cys Derivatives

This guide provides an in-depth comparison of diacylated (Pam2Cys) and triacylated (Pam3Cys) lipopeptide derivatives for the maturation of dendritic cells (DCs). We will explore their distinct mechanisms of action, the r...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of diacylated (Pam2Cys) and triacylated (Pam3Cys) lipopeptide derivatives for the maturation of dendritic cells (DCs). We will explore their distinct mechanisms of action, the resulting DC phenotypes, and provide validated experimental protocols for their evaluation.

Introduction: Dendritic Cells, the Sentinels of Immunity

Dendritic cells are the most potent antigen-presenting cells (APCs) and form a crucial bridge between the innate and adaptive immune systems.[1] In their immature state, residing in peripheral tissues, they are highly adept at capturing antigens.[2] Upon encountering pathogen-associated molecular patterns (PAMPs), DCs undergo a complex maturation process.[3] This transformation is critical, as it endows them with the ability to migrate to lymph nodes, present processed antigens to naïve T cells, and orchestrate the nature of the subsequent adaptive immune response.[2][3] Synthetic lipopeptides, which mimic bacterial lipoproteins, are powerful tools for inducing this maturation process in a controlled, experimental setting.

A Note on Nomenclature: The term "Pam1Cys" (monoacylated) is not commonly used to describe potent Toll-like receptor 2 (TLR2) agonists. The critical structural determinant for TLR2 heterodimer engagement is the presence of two (diacyl) or three (triacyl) lipid chains. Therefore, this guide will focus on the scientifically well-documented and highly relevant comparison between diacylated lipopeptides (e.g., Pam2CSK4) and triacylated lipopeptides (e.g., Pam3CSK4) to provide the most valuable and actionable insights for researchers.

TLR2 Heterodimers: The Gatekeepers of Lipopeptide Recognition

Toll-like receptors are a class of pattern recognition receptors (PRRs) that recognize conserved microbial structures.[1] TLR2 is unique in that it forms heterodimers with either TLR1 or TLR6 to recognize different lipopeptide structures.[4] This dimerization is the key to the differential effects of Pam2Cys and Pam3Cys derivatives.

  • Pam3Cys (Triacylated) Derivatives Engage TLR2/TLR1: These lipopeptides, containing three fatty acid chains, are recognized by the TLR2/TLR1 heterodimer.[4][5]

  • Pam2Cys (Diacylated) Derivatives Engage TLR2/TLR6: These lipopeptides, with two fatty acid chains, are ligands for the TLR2/TLR6 heterodimer.[4][5]

This initial recognition event dictates the downstream signaling cascade and, ultimately, the nature of the DC maturation and the resulting T cell response.

The MyD88-Dependent Signaling Cascade

Both TLR2/1 and TLR2/6 signaling pathways converge on the MyD88-dependent pathway.[5][6] Upon ligand binding, the Toll/IL-1 receptor (TIR) domains of the TLRs recruit the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (IL-1R-associated kinase) and TRAF6 (TNF receptor-associated factor 6), which ultimately leads to the activation of key transcription factors like NF-κB and AP-1.[5] These transcription factors then drive the expression of genes essential for DC maturation, including co-stimulatory molecules and inflammatory cytokines. While both pathways use MyD88, some evidence suggests they may recruit other adapter proteins differentially, potentially influencing the signaling outcome.[5]

TLR_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pam3Cys Pam3Cys (Triacylated) TLR1 TLR1 Pam3Cys->TLR1 TLR2_1 TLR2 Pam3Cys->TLR2_1 MyD88 MyD88 TLR1->MyD88 TIR-TIR Interaction TLR2_1->MyD88 TIR-TIR Interaction Pam2Cys Pam2Cys (Diacylated) TLR6 TLR6 Pam2Cys->TLR6 TLR2_6 TLR2 Pam2Cys->TLR2_6 TLR6->MyD88 TIR-TIR Interaction TLR2_6->MyD88 TIR-TIR Interaction IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK MAPK Pathway TRAF6->MAPK IKK IKK Complex TRAF6->IKK Gene_Expression Gene Expression: - Pro-inflammatory Cytokines - Co-stimulatory Molecules - Chemokine Receptors MAPK->Gene_Expression NFkB NF-κB IKK->NFkB NFkB->Gene_Expression

Figure 1: MyD88-dependent signaling pathway activated by TLR2 heterodimers.

Experimental Guide: In Vitro Maturation of Monocyte-Derived DCs

This protocol details a robust and reproducible method for generating human monocyte-derived DCs (mo-DCs) and evaluating their maturation in response to Pam2Cys and Pam3Cys derivatives.

Part 1: Generation of Immature Dendritic Cells (iDCs)

The foundation of a successful maturation assay is the quality of the immature DCs. This protocol utilizes CD14+ monocytes isolated from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque or other density gradient medium

  • Human PBMCs (from healthy donor buffy coats)

  • CD14 MicroBeads, human (or other monocyte isolation kit)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin-streptomycin

  • Recombinant Human GM-CSF (1000 U/mL)

  • Recombinant Human IL-4 (500 U/mL)[7]

  • 6-well tissue culture plates

Step-by-Step Protocol:

  • Isolate PBMCs: Isolate PBMCs from buffy coats using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Isolate Monocytes: Enrich for CD14+ monocytes from the PBMC population using positive selection with CD14 MicroBeads.[8] The purity of the isolated monocytes should be >90% as assessed by flow cytometry.

  • Initiate Differentiation: Resuspend the purified monocytes in complete RPMI medium. Seed the cells in 6-well plates at a density of 1-2 x 10^6 cells/mL.[8]

  • Add Cytokines: Supplement the culture medium with recombinant human GM-CSF (1000 U/mL) and IL-4 (500 U/mL) to drive differentiation into immature DCs.[7][9]

  • Incubate: Culture the cells for 5-6 days at 37°C in a 5% CO2 incubator. A media change with fresh cytokine-supplemented media can be performed on day 3.[10]

  • Confirm Immature Phenotype (Optional): On day 5 or 6, harvest a small aliquot of cells. They should exhibit an immature phenotype (e.g., CD14-low, CD83-, low expression of CD80, CD86, and HLA-DR).

Part 2: DC Maturation and Analysis

Materials:

  • Pam2CSK4 (TLR2/6 agonist)

  • Pam3CSK4 (TLR2/1 agonist)

  • LPS (Lipopolysaccharide, positive control)

  • Sterile DMSO (for reconstituting lipopeptides)

  • FACS buffer (PBS + 2% FBS + 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD80, CD83, CD86, HLA-DR, CD11c)[11]

  • ELISA kits for cytokine quantification (e.g., IL-12p70, IL-10, TNF-α, IL-6)[12][13]

Step-by-Step Protocol:

  • Prepare Stimuli: Reconstitute Pam2CSK4, Pam3CSK4, and LPS to appropriate stock concentrations. A typical working concentration for lipopeptides is 100 nM.[14]

  • Stimulate iDCs: On day 6, harvest the non-adherent and loosely adherent iDCs. Re-plate them in fresh medium and add the maturation stimuli:

    • Negative Control: Medium only (unstimulated)

    • Test 1: Pam2CSK4

    • Test 2: Pam3CSK4

    • Positive Control: LPS (e.g., 100 ng/mL)

  • Incubate: Culture the cells for an additional 24-48 hours.

  • Harvest Supernatants: After the incubation period, centrifuge the plates/tubes and carefully collect the culture supernatants. Store at -80°C for subsequent cytokine analysis by ELISA.

  • Harvest Cells for Flow Cytometry: Gently harvest the cells and wash them with cold FACS buffer.

  • Stain for Surface Markers: Stain the cells with a cocktail of fluorochrome-conjugated antibodies against maturation markers (e.g., CD80, CD83, CD86, HLA-DR) for 30 minutes on ice, protected from light.[8][15]

  • Acquire Data: Wash the cells again and acquire data on a flow cytometer. Be sure to include appropriate isotype controls and compensation settings.

  • Analyze Cytokines: Quantify the concentration of key cytokines (IL-12p70, IL-10, TNF-α, IL-6) in the stored supernatants using commercial ELISA kits according to the manufacturer’s instructions.[12][16]

Comparative Analysis: Deciphering the Maturation Signature

The choice between Pam2Cys and Pam3Cys derivatives depends on the desired immunological outcome. Activation via TLR2/1 versus TLR2/6 results in quantitatively and qualitatively different DC maturation profiles.

Phenotypic Maturation: Upregulation of Surface Markers

Mature DCs are characterized by high surface expression of MHC class II and co-stimulatory molecules, which are essential for T cell activation.[2][3] Both Pam2Cys and Pam3Cys derivatives are potent inducers of these markers.

MarkerFunction in T Cell ActivationExpected Upregulation by Pam2Cys (TLR2/6)Expected Upregulation by Pam3Cys (TLR2/1)
CD80 (B7-1) Co-stimulation, Signal 2Strong Upregulation[14][17]Strong Upregulation[14][17]
CD86 (B7-2) Co-stimulation, Signal 2Strong Upregulation[14][17]Strong Upregulation[14][17]
CD83 Mature DC markerStrong Upregulation[14][17]Strong Upregulation[14][17]
HLA-DR (MHC-II) Antigen Presentation, Signal 1Strong Upregulation[17][18]Strong Upregulation[17][18]
CD40 Co-stimulation, licensing for IL-12Moderate to Strong Upregulation[14]Strong Upregulation[14]

While both agonists strongly upregulate key maturation markers, studies suggest that TLR4 and TLR1/2 ligands can induce higher expression levels of these molecules compared to TLR2/6 ligands.[14]

Functional Maturation: The Cytokine Milieu

The cytokine profile secreted by maturing DCs is arguably the most critical determinant of the subsequent T cell response. This is where the most significant differences between Pam2Cys and Pam3Cys derivatives emerge.

CytokineKey Immunological FunctionExpected Secretion by Pam2Cys (TLR2/6)Expected Secretion by Pam3Cys (TLR2/1)
IL-12p70 Promotes Th1 differentiation, IFN-γ productionModerate[6][14]High[14]
TNF-α Pro-inflammatory, DC maturationHigh[6][14]High[14]
IL-6 Pro-inflammatory, influences Th2/Th17High[6][14]High[14]
IL-10 Immunoregulatory, inhibits Th1Moderate to High[14]Low to Moderate[14]
IL-1β Pro-inflammatoryHigh[14]High[14]
IL-23 Promotes Th17 differentiationModerate[14]Moderate[14]

Key Insight: The differential cytokine secretion profile is the most functionally relevant distinction. Pam3Cys derivatives (TLR2/1) are generally more potent inducers of IL-12p70, the hallmark cytokine for driving a Type 1 (Th1) immune response, which is crucial for anti-viral and anti-tumor immunity.[14][19] Conversely, some studies indicate that TLR2/6 activation by Pam2Cys derivatives may lead to a more balanced or even regulatory response, characterized by significant IL-10 production alongside inflammatory cytokines.[14]

Conclusion: Selecting the Right Tool for the Job

Both Pam2Cys and Pam3Cys derivatives are potent and reliable reagents for inducing dendritic cell maturation. The choice between them should be guided by the specific goals of the research.

  • For inducing strong Th1-polarized immune responses, characterized by high IL-12p70 secretion and potent cytotoxic T lymphocyte (CTL) activation, Pam3Cys derivatives (e.g., Pam3CSK4) are the preferred choice. This makes them highly suitable for applications in cancer immunotherapy and vaccine development against intracellular pathogens.[14]

  • For studying a more balanced inflammatory response or investigating mechanisms of immune regulation, Pam2Cys derivatives (e.g., Pam2CSK4) provide a valuable alternative. Their capacity to induce a mixed cytokine profile, including IL-10, can offer unique insights into the modulation of T cell differentiation.[14][20]

By understanding the distinct signaling pathways and downstream functional consequences of these two classes of lipopeptides, researchers can precisely tailor their experimental design to probe the intricate biology of dendritic cells and harness their power to direct adaptive immunity.

References

Click to expand
  • We developed a new 2-day protocol for the generation of dendritic cells (DCs) from human monocytes in vitro. First, we demonstrated that 24 hours of culture with GM-CSF and IL-4 are sufficient to generate immature DCs capable of antigen uptake. (2011). Journal of Immunological Methods. Available at: [Link]

  • Bio-protocol. (2026, March 5). Generation and Maturation of Human Monocyte-derived DCs. Available at: [Link]

  • Design and Development of Stable, Water-soluble, Human Toll-like Receptor 2-Specific, Monoacyl Lipopeptides as Candidate Vaccine Adjuvants. (2016). Scientific Reports. Available at: [Link]

  • Monocyte-derived DC maturation strategies and related pathways: a transcriptional view. (2013). Journal of Translational Medicine. Available at: [Link]

  • PromoCell. (n.d.). Generation of monocyte-derived Dendritic Cells (moDCs). Available at: [Link]

  • KCAS Bio. (2022, February 26). Deciphering Dendritic Cells Using Flow Cytometry. Available at: [Link]

  • Farhat, K., et al. (2008). Heterodimerization of TLR2 with TLR1 or TLR6 expands the ligand spectrum but does not lead to differential signaling. Journal of Leukocyte Biology. Available at: [Link]

  • Gursel, I., et al. (2016). Differential adapter recruitment by TLR2 co-receptors. Pathogens and Disease. Available at: [Link]

  • Differential Effects of TLR1/2 and TLR2/6 Signaling on Normal and Premalignant Hematopoietic Stem and Progenitor Cells. (2018). Blood. Available at: [Link]

  • Misharin, A. V., et al. (2013). Flow Cytometric Analysis of Macrophages and Dendritic Cell Subsets in the Mouse Lung. American Journal of Respiratory Cell and Molecular Biology. Available at: [Link]

  • Nigo, Y., et al. (2014). Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients. Allergy. Available at: [Link]

  • Adam, C., et al. (2007). Generation of clinical grade dendritic cells with capacity to produce biologically active IL-12p70. Journal of Translational Medicine. Available at: [Link]

  • Kasagi, S., et al. (2012). Toll-like receptor 2 heterodimers, TLR2/6 and TLR2/1 induce prostaglandin E production by osteoblasts, osteoclast formation and inflammatory periodontitis. Journal of Bone and Mineral Metabolism. Available at: [Link]

  • A TLR9 agonist enhances the anti-tumor immunity of peptide and lipopeptide vaccines via different mechanisms. (2015). Scientific Reports. Available at: [Link]

  • Antibodies.com. (2025, June 19). Dendritic Cell Markers. Available at: [Link]

  • Evaluation of different combination of pam2CSK4, poly (I:C) and imiquimod enhance immune responses to H9N2 avian influenza antigen in dendritic cells and duck. (2022). PLOS ONE. Available at: [Link]

  • Optimizing parameters for clinical-scale production of high IL-12 secreting dendritic cells pulsed with oxidized whole tumor cell lysate. (2015). Journal for ImmunoTherapy of Cancer. Available at: [Link]

  • The peptide sequence of diacyl lipopeptides determines dendritic cell TLR2-mediated NK activation. (2012). Journal of Innate Immunity. Available at: [Link]

  • Nigo, Y., et al. (2014). Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients. Allergy. Available at: [Link]

  • ELISA for IFN- , IL- 12p70, IL-10, and TNF- . (n.d.). ResearchGate. Available at: [Link]

  • Medix Biochemica. (n.d.). Human IL-12p70 ELISA Kit. Available at: [Link]

  • The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton's Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions. (2021). Frontiers in Immunology. Available at: [Link]

  • TLR2 CO-RECEPTORS, TLR1 AND TLR6, SELECTIVELY... (2006). Hepatology. Available at: [Link]

  • The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs. (2017). BMC Veterinary Research. Available at: [Link]

  • A totally synthetic vaccine of generic structure that targets Toll-like receptor 2 on dendritic cells and promotes antibody or cytotoxic T cell responses. (2004). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Microbial lipopeptides stimulate dendritic cell maturation via Toll-like receptor 2. (2001). The Journal of Immunology. Available at: [Link]

  • Dendritic cell activation and maturation induced by recombinant calreticulin fragment 39-272. (2011). BMC Immunology. Available at: [Link]

  • Latest Research Progress on TLR Adjuvants. (2023). Synapse. Available at: [Link]

  • Plasmacytoid dendritic cell distribution and maturation are altered in lupus prone mice prior to the onset of clinical disease. (2015). Cellular Immunology. Available at: [Link]

  • Activation, Amplification, and Ablation as Dynamic Mechanisms of Dendritic Cell Maturation. (2023). Cells. Available at: [Link]

  • In vivo kinetics of DC maturation in response to Pam3C or LPS... (n.d.). ResearchGate. Available at: [Link]

  • Insights into dendritic cell maturation during infection with application of advanced imaging techniques. (2023). Frontiers in Immunology. Available at: [Link]

  • Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma. (2012). Journal of Immunotherapy. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH: Comprehensive Handling and Disposal Protocol

As a critical synthetic building block, Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH (commonly referred to as Fmoc-Pam2Cys-OH) is widely utilized in solid-phase peptide synthesis (SPPS) to generate self-adjuvanting lipop...

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Author: BenchChem Technical Support Team. Date: March 2026

As a critical synthetic building block, Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH (commonly referred to as Fmoc-Pam2Cys-OH) is widely utilized in solid-phase peptide synthesis (SPPS) to generate self-adjuvanting lipopeptides[1]. These constructs act as potent Toll-like receptor 2/6 (TLR2/6) agonists, making them invaluable in modern vaccine development[2].

However, the very structural features that make Fmoc-Pam2Cys-OH immunologically active—its dual palmitoyl lipid tails, thioether linkage, and bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group—create distinct logistical and environmental challenges[3]. Improper disposal risks severe bioaccumulation, plumbing occlusion, and the release of toxic combustion byproducts. This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of Fmoc-Pam2Cys-OH waste streams, ensuring compliance with the OSHA Hazard Communication Standard[4][5] and the EPA Hazardous Waste Management System[6][7].

Physicochemical Hazard Profile & Causality

To design an effective disposal strategy, we must first understand the causality behind the compound's physical properties. The table below summarizes the quantitative and qualitative data that dictate our disposal workflows.

Property / FeatureValue / DescriptionDisposal Implication & Causality
Molecular Formula C₅₄H₈₅NO₈SHigh carbon and hydrogen content necessitates high-temperature incineration to ensure complete combustion and prevent the formation of toxic soot.
Lipophilicity Extreme (Dual Palmitoyl Chains)Strictly prohibits drain disposal. The compound will rapidly precipitate in aqueous environments, leading to severe plumbing occlusion and aquatic bioaccumulation[3].
Heteroatoms Nitrogen (N), Sulfur (S)Combustion of the cysteine core generates nitrogen oxides (NOx) and sulfur oxides (SOx). Incineration facilities must be equipped with specialized gas scrubbers.
Solubility Soluble in DMF, DCM, NMP; Insoluble in H₂OLiquid waste must be segregated based on the SPPS solvent used. Mixing halogenated (DCM) and non-halogenated (DMF) solvents drastically alters incineration requirements.
UV Activity Highly active (Fmoc chromophore)Enables self-validation of spill decontamination. Residual compound can be detected using a 254 nm UV lamp.

Standard Operating Procedures: Disposal Workflows

The following step-by-step methodologies must be strictly adhered to. Each protocol incorporates a self-validating mechanism to ensure operational integrity.

Protocol A: Solid Waste Management (Powder, Resin, & Consumables)

Unused reagent, contaminated weighing paper, and spent SPPS resin containing Fmoc-Pam2Cys-OH cannot be treated as standard municipal waste.

  • Primary Containment: Collect all solid waste in a chemically compatible, puncture-resistant polyethylene (PE) container.

  • Secondary Bagging: Place the primary container inside a secondary 6-mil PE bag to prevent aerosolization of the fine hydrophobic powder during transit.

  • Labeling & Categorization: Label the bag explicitly as "Hazardous Solid Waste: Non-Halogenated Organic (Contains Sulfur/Nitrogen)." This specific nomenclature alerts the waste management facility to route the container to an incinerator equipped with SOx/NOx scrubbers.

  • Validation: Weigh the final waste container and cross-reference it with your laboratory's hazardous waste inventory log to ensure mass balance accountability.

Protocol B: Liquid Waste Management (SPPS Effluent)

During peptide synthesis, Fmoc-Pam2Cys-OH is typically dissolved in non-halogenated solvents (e.g., DMF, NMP) with coupling reagents, but washing steps may introduce halogenated solvents (e.g., DCM). Causality: Mixing halogenated and non-halogenated waste significantly increases disposal costs and lowers the combustion temperature, risking the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) during incineration.

  • Solvent Segregation:

    • Stream 1 (Non-Halogenated): Collect DMF, NMP, and methanol effluents in a red-coded high-density polyethylene (HDPE) carboy.

    • Stream 2 (Halogenated): Collect DCM or chloroform effluents in a yellow-coded HDPE carboy.

  • Quenching: Ensure no active coupling reagents (like HATU or DIC) remain highly reactive by allowing the waste solution to sit at room temperature for 24 hours in a vented fume hood before sealing.

  • Labeling: Affix a GHS-compliant label detailing the exact solvent composition and the presence of lipopeptide derivatives.

  • Validation (The Beilstein Test): If the origin of a liquid waste carboy is unknown, perform a micro-scale Beilstein test (heating a copper wire dipped in the solution in a flame). A green flame confirms the presence of halogens, dictating routing to Stream 2.

Protocol C: Accidental Spill Remediation

Because Fmoc-Pam2Cys-OH is a waxy, hydrophobic solid, water will only spread the contamination.

  • Containment: Isolate the spill area. Do not use water.

  • Absorption (Liquid Spill): If dissolved in solvent, cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or silica gel.

  • Mechanical Removal (Solid Spill): Gently sweep the powder or saturated absorbent using a static-free brush into a PE solid waste container (Follow Protocol A).

  • Chemical Decontamination: Wipe the affected surface with a lint-free cloth soaked in isopropanol (IPA) or ethanol, which readily dissolves the lipid chains.

  • Validation (UV Inspection): Darken the room and illuminate the spill area with a handheld 254 nm UV lamp. The Fmoc moiety absorbs strongly in the UV spectrum. Continue wiping with IPA until no UV quenching or fluorescence is visible on the surface, guaranteeing complete decontamination.

Workflow Visualization

The following decision matrix illustrates the logical routing of Fmoc-Pam2Cys-OH waste streams to ensure regulatory compliance and environmental safety.

DisposalWorkflow Start Fmoc-Pam2Cys-OH Waste Generation Solid Solid Waste (Powder, Resin, Vials) Start->Solid Liquid Liquid Waste (SPPS Effluent) Start->Liquid Spill Accidental Spill (Powder or Solution) Start->Spill Solid_Prep Double-bag in PE Label: Non-Halogenated Solid Solid->Solid_Prep Liquid_Split Solvent Type? Liquid->Liquid_Split Spill_Prep Absorb with Inert Silica Decontaminate with IPA Spill->Spill_Prep Incineration High-Temperature Incineration (with SOx/NOx Scrubbers) Solid_Prep->Incineration Liquid_Halo Halogenated (e.g., DCM) Liquid_Split->Liquid_Halo Yes Liquid_NonHalo Non-Halogenated (e.g., DMF, NMP) Liquid_Split->Liquid_NonHalo No Liquid_Halo->Incineration Liquid_NonHalo->Incineration Spill_Prep->Incineration

Caption: Decision matrix for the segregation and disposal of Fmoc-Pam2Cys-OH laboratory waste streams.

References

  • Jackson, D. C., et al. "A Modular Approach to Assembly of Totally Synthetic Self-adjuvanting Lipopeptide-based Vaccines Allows Conformational Epitope Building." Journal of Biological Chemistry, 2008. URL:[Link]

  • Zaman, M., & Toth, I. "Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships." Frontiers in Immunology, 2013. URL:[Link]

  • Hamley, I. W. "Lipopeptides for Vaccine Development." Biomacromolecules, 2021. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard (29 CFR 1910.1200)." OSHA.gov. URL: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management System: General (40 CFR Part 260)." EPA.gov. URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of complex reagents like Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH, a...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of complex reagents like Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH, a lipophilic amino acid derivative crucial for synthesizing lipopeptides, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven insights into the personal protective equipment (PPE) required to handle this compound safely, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

  • Respiratory Hazard : Like many fine chemical powders, this compound may cause respiratory tract irritation if inhaled.[1][2] Persons with pre-existing respiratory conditions could be more susceptible to the effects of particulate inhalation.[2]

  • Skin and Eye Irritation : Direct contact with the powder can cause skin and eye irritation.[2] Furthermore, entry through cuts or abrasions could lead to systemic effects.[2]

  • Chemical Reactivity : As an Fmoc-protected amino acid, this compound will be used in solid-phase peptide synthesis (SPPS), a process involving various hazardous chemicals.[3][4] These include solvents like N,N-Dimethylformamide (DMF) and reagents for Fmoc deprotection, such as piperidine, which have their own significant health risks. Therefore, the selection of PPE must account for the entire workflow, not just the handling of the initial powder.

Recommended Personal Protective Equipment (PPE)

The level of PPE required depends on the specific task being performed. The following table summarizes the recommended PPE for key procedures involving Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH.

Procedure Engineering Controls Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Weighing and Handling Solid Chemical Fume Hood or Ventilated Balance EnclosureTightly fitting safety goggles with side-shields.[5]Nitrile or neoprene gloves.[6] Inspect for tears before use.NIOSH-approved N95 respirator or higher, to prevent inhalation of fine powder.[7]Lab coat.
Dissolution in Solvents (e.g., DMF) Chemical Fume HoodChemical splash goggles. A face shield is recommended if there is a significant splash risk.[7][8]Chemical-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for the specific solvent.[9] Cuffs should go over the lab coat sleeves.[7]Required if ventilation is inadequate. Use a respirator with cartridges appropriate for organic vapors.[6][9]Chemical-resistant lab coat or apron.
Peptide Synthesis and Cleavage Chemical Fume HoodChemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber for handling acids like TFA). Double-gloving is recommended.Respirator with cartridges appropriate for organic vapors and acid gases.Chemical-resistant apron over a lab coat. Closed-toe shoes are mandatory.[10]

Step-by-Step Protocols for PPE Application

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning (Putting On) PPE

This sequence is designed to minimize the contamination of your outer protective layers.

  • Hand Hygiene : Wash and dry your hands thoroughly.

  • Inner Gloves (Optional) : For complex procedures, consider wearing a first pair of nitrile gloves.

  • Lab Coat/Coveralls : Put on your lab coat, ensuring it is fully buttoned.

  • Respirator : If required, perform a seal check to ensure a proper fit around your face.[7]

  • Eye and Face Protection : Put on safety goggles or a face shield. Ensure they fit snugly.[7]

  • Outer Gloves : Put on the final pair of chemical-resistant gloves. The cuffs of these gloves must be pulled over the sleeves of your lab coat to create a protective seal.[7]

Doffing (Taking Off) PPE

This sequence is critical for preventing contact with contaminants on the exterior of your PPE.

  • Outer Gloves : Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated chemical waste container.

  • Lab Coat/Apron : Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.

  • Face Shield/Goggles : Remove eye and face protection from the back to the front.

  • Respirator : Remove your respirator.

  • Inner Gloves : If worn, remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene : Wash your hands thoroughly with soap and water immediately after removing all PPE.[9]

Operational and Disposal Plans

Operational Plan:

  • Always handle Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH and associated reagents within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[10]

  • Keep containers of the chemical tightly closed when not in use.[5]

Disposal Plan:

  • All disposable PPE (gloves, respirators) contaminated with the chemical must be disposed of as hazardous waste.[1]

  • Follow all federal, state, and local environmental regulations for the disposal of chemical waste.[1] Do not allow the product to enter drains.[5]

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate PPE when working with Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH.

PPE_Selection_Workflow cluster_assessment 1. Task & Hazard Assessment cluster_solid 2a. Solid Handling cluster_liquid 2b. Liquid Handling cluster_final 3. Final Checks Start Start: New Task with Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH Assess_State Assess Physical State: Solid or Liquid Solution? Start->Assess_State Weighing Weighing / Transferring Solid Powder Assess_State->Weighing Solid Dissolving Dissolving in Solvent (e.g., DMF) Assess_State->Dissolving Liquid Solid_PPE Required PPE: - Fume Hood / VE - Safety Goggles - Nitrile Gloves - N95 Respirator - Lab Coat Weighing->Solid_PPE Don_PPE Don PPE using correct procedure Solid_PPE->Don_PPE Liquid_PPE Required PPE: - Fume Hood - Splash Goggles + Face Shield - Chemical-Resistant Gloves - Organic Vapor / Acid Gas Respirator - Chemical-Resistant Apron Dissolving->Liquid_PPE Reaction Peptide Synthesis / Cleavage (e.g., TFA) Reaction->Liquid_PPE Liquid_PPE->Don_PPE Proceed Proceed with Task Don_PPE->Proceed

Caption: PPE selection workflow for handling the target chemical.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

  • Fmoc-MeCys(Trt)-OH Safety Data Sheet. AAPPTec, LLC. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency. [Link]

  • PPE and Safety Equipment When Using Chemicals. Compliance Partners. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Servier. [Link]

  • Methods for the synthesis of fmoc protected amines.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Your Guide to Personal Protective Equipment for Chemicals. NextSDS. [Link]

  • Methods for Removing the Fmoc Group. SpringerLink. [Link]

  • Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH, 500 mg. Carl ROTH. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH
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